Technical Documentation Center

2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid
  • CAS: 1019357-95-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic Acid: Chemical Structure, Molecular Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid, a heterocyclic compound of interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid, a heterocyclic compound of interest in medicinal chemistry. By integrating the structural features of the indoline and isonicotinic acid moieties, this molecule presents a unique scaffold for the development of novel therapeutic agents. This document details its chemical structure, explores its molecular properties, outlines a probable synthetic pathway, and discusses its potential applications in drug discovery, with a focus on its relevance to the development of anti-inflammatory and anticancer agents.

Introduction

The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid is a prime example of such a molecular hybrid, incorporating the privileged indoline scaffold and the versatile isonicotinic acid core.

Indoline (2,3-dihydro-1H-indole) and its derivatives are integral components of numerous natural products and biologically active compounds.[1] The indoline nucleus is a recognized "privileged structure" in medicinal chemistry, frequently found in compounds with a wide array of pharmacological activities, including antitumor and anti-inflammatory properties.[2]

Isonicotinic acid (pyridine-4-carboxylic acid), an isomer of nicotinic acid, and its derivatives are also of significant interest in pharmaceutical development. They serve as key building blocks for a range of drugs, including antitubercular agents like isoniazid, and have been investigated for their potential in treating various other conditions.[3][4]

This guide aims to provide a detailed technical resource on the chemical and molecular characteristics of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid, offering insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Nomenclature

The chemical structure of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid consists of an indoline ring system where the nitrogen atom is bonded to the C-2 position of a pyridine ring, which in turn bears a carboxylic acid group at the C-4 position.

IUPAC Name: 2-(2,3-dihydro-1H-indol-1-yl)pyridine-4-carboxylic acid

Synonyms: 2-(Indolin-1-yl)isonicotinic acid

Chemical Formula: C₁₄H₁₂N₂O₂

Molecular Weight: 240.26 g/mol

Canonical SMILES: C1C(C2=CC=CC=C2N1)C3=NC=C(C=C3)C(=O)O

InChI Key: InChI=1S/C14H12N2O2/c17-14(18)10-5-8-15-12(9-10)16-7-4-11-3-1-2-6-13(11)16/h1-3,5-6,8-9H,4,7H2,(H,17,18)

Caption: Chemical structure of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid.

Molecular Properties

The physicochemical properties of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid can be predicted based on the properties of its constituent moieties, indoline and isonicotinic acid. A summary of these predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₂-
Molecular Weight240.26 g/mol -
XLogP32.5PubChem (Predicted)
Hydrogen Bond Donor Count1PubChem (Predicted)
Hydrogen Bond Acceptor Count4PubChem (Predicted)
Rotatable Bond Count2PubChem (Predicted)
Topological Polar Surface Area58.0 ŲPubChem (Predicted)
pKa (most acidic)4.5 (Predicted)-
pKa (most basic)3.0 (Predicted)-

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis

While a specific, published synthesis for 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid has not been identified in the current literature search, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most likely approach involves a nucleophilic aromatic substitution reaction between indoline and a suitable 2-halo-isonicotinic acid derivative.

A probable synthetic pathway is the reaction of indoline with 2-chloroisonicotinic acid. This reaction would likely be carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Synthesis_Pathway Indoline Indoline Reaction + Indoline->Reaction ChloroIsonicotinic 2-Chloroisonicotinic Acid ChloroIsonicotinic->Reaction Product 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic Acid Base Base (e.g., K2CO3) Reaction_Conditions Nucleophilic Aromatic Substitution Base->Reaction_Conditions Solvent Solvent (e.g., DMF) Solvent->Reaction_Conditions Heat Heat Heat->Reaction_Conditions Reaction_Conditions->Product

Caption: Proposed synthesis of the target compound.

Exemplary Experimental Protocol (Hypothetical)
  • Step 1: Reaction Setup: To a solution of 2-chloroisonicotinic acid (1.0 eq) in anhydrous DMF, add indoline (1.1 eq) and potassium carbonate (2.0 eq).

  • Step 2: Reaction Conditions: Heat the reaction mixture at 100-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for both the indoline and the substituted pyridine rings. Aromatic protons of the indoline moiety would likely appear as a multiplet in the range of δ 6.8-7.5 ppm. The aliphatic protons of the indoline ring (CH₂-CH₂) would be expected as two triplets around δ 3.2 and 4.0 ppm. The pyridine protons would likely appear as distinct signals in the downfield region (δ 7.0-8.5 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals corresponding to all 14 carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 165 ppm). The aromatic carbons of both rings would appear in the region of δ 110-160 ppm. The aliphatic carbons of the indoline ring would be observed in the upfield region (δ 25-55 ppm).

FT-IR Spectroscopy (Predicted)

The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 3000 cm⁻¹). A strong C=O stretching band for the carboxylic acid would be present around 1700 cm⁻¹. C-N stretching vibrations and aromatic C-H and C=C stretching bands would also be observable.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (240.26 g/mol ).

Potential Applications in Drug Development

The hybrid structure of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid suggests several potential applications in drug discovery, primarily leveraging the known biological activities of its constituent fragments.

Anti-Inflammatory Agents

Both indole and isonicotinic acid derivatives have been reported to possess anti-inflammatory properties.[5] The combined scaffold could lead to novel compounds that modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by interfering with pro-inflammatory cytokine signaling.

Anticancer Agents

The indolin-2-one core is a well-known privileged structure in the design of kinase inhibitors for cancer therapy.[2] The incorporation of the isonicotinic acid moiety could influence the solubility, cell permeability, and target-binding affinity of such compounds, potentially leading to the discovery of novel and potent anticancer agents.

Other Potential Therapeutic Areas

Given the broad range of biological activities associated with indole and pyridine derivatives, this scaffold could also be explored for applications in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and metabolic disorders.

Caption: Potential therapeutic applications.

Conclusion and Future Directions

2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid represents a promising molecular scaffold for the development of new therapeutic agents. Its synthesis is feasible through standard organic chemistry techniques, and its structure offers multiple points for further chemical modification to optimize biological activity and pharmacokinetic properties.

Future research should focus on the definitive synthesis and comprehensive characterization of this compound. Subsequent biological screening against a panel of relevant targets, particularly those involved in inflammation and cancer, will be crucial to validate its therapeutic potential. Structure-activity relationship (SAR) studies on a library of its derivatives will provide valuable insights for the design of more potent and selective drug candidates.

References

  • Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1336. [Link]

  • Sharma, V., et al. (2012). Synthesis and biological evaluation of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(4), 1599-1606.
  • Kim, S., et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 88(15), 10567–10578. [Link]

  • Javed, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6702. [Link]

  • Zou, H., et al. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 21(24), 7439-7442.
  • WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
  • Schmalz, H.-G. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Targets in Heterocyclic Systems, 10, 328-353.
  • Di-Styl, O., et al. (2005). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. Bioorganic & Medicinal Chemistry, 13(6), 2207-2214.
  • Shchegol'kov, E. V., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF 3 -Indoles. Molecules, 27(24), 8820. [Link]

  • Singh, K. S., et al. (2015). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Journal of Chemical Sciences, 127(10), 1779-1788.
  • Zaitsev, A. V., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. [Link]

  • S. P. Singh, et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470.
  • Isonicotinic acid. In: Wikipedia. [Link]

  • Maleki, A., & Ghamari, N. (2017). Synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions. RSC Advances, 7(59), 37175-37182.
  • Borodkin, G. S., et al. (2025). Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. Beilstein Journal of Organic Chemistry, 21, 144-156.
  • Al-Warhi, T. I., et al. (2021). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Molecules, 26(23), 7248.

  • Baranov, M. A., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Its Derivatives as Antibacterial Agents. International Journal of Molecular Sciences, 23(19), 11467.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

  • US8575350B2 - Process for producing pyridine carboxylic acids.
  • Kumar, A., et al. (2019).
  • Singh, D. K., et al. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 8(4), 136-142.
  • Nelson, D. A., et al. (1987).

Sources

Exploratory

The Therapeutic Potential of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic Acid: A Prospective Analysis in Medicinal Chemistry

Abstract The confluence of privileged scaffolds in medicinal chemistry often heralds the advent of novel therapeutic agents with significant potential. This technical guide delves into the prospective therapeutic landsca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often heralds the advent of novel therapeutic agents with significant potential. This technical guide delves into the prospective therapeutic landscape of a hitherto underexplored molecule: 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid. By dissecting the well-established pharmacological profiles of its constituent moieties—the versatile indoline core and the clinically crucial isonicotinic acid—we construct a compelling rationale for its investigation. This document provides a proposed synthetic pathway, hypothesizes primary therapeutic applications in oncology and infectious diseases, and lays out a comprehensive, multi-tiered experimental plan to rigorously evaluate its medicinal chemistry potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter at the forefront of therapeutic innovation.

Part 1: Introduction and Rationale: Bridging Two Pharmacophores

The strategic design of new molecular entities with therapeutic promise often involves the hybridization of pharmacophores with known biological activities. The title compound, 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid, represents a thoughtful amalgamation of two such powerful structural motifs: the indoline scaffold and the isonicotinic acid moiety.

The indoline (2,3-dihydro-1H-indole) ring system is a classic example of a "privileged scaffold" in medicinal chemistry. Its three-dimensional, non-planar structure is a recurring feature in a multitude of natural products and synthetic pharmaceuticals.[1] This structural attribute can confer advantageous physicochemical properties, such as improved water solubility compared to its aromatic counterpart, indole.[1] The indoline core is associated with a remarkably broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[1][2][3]

On the other hand, isonicotinic acid is a cornerstone in the history of chemotherapy. Its most famous derivative, isoniazid (isonicotinic acid hydrazide or INH), revolutionized the treatment of tuberculosis and remains a first-line therapy to this day.[4][5] Isoniazid functions as a prodrug, which upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids—essential components of the bacterial cell wall.[5][6] The isonicotinic acid scaffold is a key element for this antimicrobial activity.

The rationale for designing 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid is therefore twofold:

  • Synergistic or Novel Bioactivity: To explore whether the combination of a broadly active indoline scaffold with the clinically validated isonicotinic acid moiety can result in synergistic effects or entirely new pharmacological profiles.

  • Modulation of Properties: To investigate how the indoline group might modulate the activity, selectivity, and pharmacokinetic properties of the isonicotinic acid core, and vice-versa. A notable example of a related structure is N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), which has demonstrated significant anticancer activity by disrupting microtubule dynamics.[7] This precedent strengthens the hypothesis that our target compound could possess valuable therapeutic properties.

Part 2: Proposed Synthesis

A plausible and efficient synthesis of the target compound can be envisioned through a nucleophilic aromatic substitution reaction, a cornerstone of N-aryl bond formation. The proposed two-step synthesis is outlined below.

Experimental Protocol: Synthesis of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid

Step 1: Synthesis of Methyl 2-(2,3-dihydro-1H-indol-1-yl)isonicotinate

  • To a solution of indoline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • To this stirred suspension, add methyl 2-chloroisonicotinate (1.1 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(2,3-dihydro-1H-indol-1-yl)isonicotinate.

Step 2: Hydrolysis to 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid

  • Dissolve the ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH, 3.0 eq).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid, such as 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid.

Visualization of the Synthetic Pathway

Synthesis_Pathway Indoline Indoline Ester Methyl 2-(2,3-dihydro-1H-indol-1-yl)isonicotinate Indoline->Ester K₂CO₃, DMF, 80-100 °C Chloroester Methyl 2-chloroisonicotinate Chloroester->Ester FinalProduct 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid Ester->FinalProduct 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound.

Part 3: Hypothesized Therapeutic Potential and Mechanisms of Action

Based on the pharmacology of its constituent parts, we hypothesize two primary therapeutic avenues for 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid: anticancer and antitubercular activities.

Anticancer Potential: A Microtubule Disruptor?

The structural similarity to the known anticancer agent J30, an indoline-isonicotinamide derivative, strongly suggests a potential role in oncology.[7] J30 exerts its effect by binding to the colchicine-binding site on tubulin, leading to the depolymerization of microtubules.[7] This disruption of the microtubule network is a validated anticancer strategy, as it arrests cells in the G2/M phase of the cell cycle and induces apoptosis.[7]

Hypothesized Mechanism: We propose that 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid may also function as a microtubule-targeting agent. The indoline moiety could provide the necessary structural framework for binding to tubulin, while the isonicotinic acid portion could be involved in key hydrogen bonding interactions within the binding pocket. This would lead to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.

Visualization of Proposed Anticancer Mechanism

Anticancer_Mechanism Compound 2-(2,3-Dihydro-1H-indol-1-YL) isonicotinic acid Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Hypothesized anticancer mechanism of action.

Antitubercular Potential: A Novel Isoniazid Analog?

The presence of the isonicotinic acid core is a strong indicator of potential antitubercular activity. The mechanism of action of isoniazid is well-elucidated and involves its activation by the mycobacterial catalase-peroxidase enzyme, KatG.[5] The activated form then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase, InhA, which is a crucial enzyme in the mycolic acid biosynthesis pathway.[6]

Hypothesized Mechanism: We postulate that 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid could act as a novel antitubercular agent, potentially functioning as a prodrug similar to isoniazid. The indoline moiety may influence the compound's uptake by mycobacteria or its interaction with the KatG enzyme, potentially leading to a different activation profile or even overcoming certain forms of isoniazid resistance. The ultimate effect would be the inhibition of InhA and the disruption of mycolic acid synthesis, leading to bacterial cell death.

Visualization of Proposed Antitubercular Mechanism

Antitubercular_Mechanism cluster_Mtb Mycobacterium tuberculosis Compound 2-(2,3-Dihydro-1H-indol-1-YL) isonicotinic acid (Prodrug) Activated_Compound Activated Form Compound->Activated_Compound Activation KatG KatG Enzyme KatG->Compound InhA InhA Enzyme Activated_Compound->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Hypothesized antitubercular mechanism of action.

Part 4: Comprehensive Experimental Validation Plan

A structured, phased approach is essential to validate the therapeutic potential of this novel compound. The following experimental workflow is proposed.

Visualization of Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Synthesis & In Vitro Screening cluster_Phase2 Phase 2: Mechanism of Action Studies cluster_Phase3 Phase 3: In Vivo Evaluation Synthesis Synthesis & Characterization (NMR, MS, HPLC) Anticancer_Screen Anticancer Screening (NCI-60 Cell Line Panel) Synthesis->Anticancer_Screen Antitubercular_Screen Antitubercular Screening (MIC against M. tuberculosis) Synthesis->Antitubercular_Screen Cytotoxicity Cytotoxicity Assay (e.g., in Vero cells) Synthesis->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Anticancer_Screen->Tubulin_Assay If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Anticancer_Screen->Cell_Cycle If active InhA_Assay InhA Enzyme Inhibition Assay Antitubercular_Screen->InhA_Assay If active PK_Studies Pharmacokinetic Studies (Rodent Model) Tubulin_Assay->PK_Studies InhA_Assay->PK_Studies Xenograft_Model Cancer Xenograft Model PK_Studies->Xenograft_Model TB_Model Murine Tuberculosis Model PK_Studies->TB_Model

Caption: Phased experimental validation workflow.

Phase 1: Synthesis and In Vitro Screening
  • Chemical Synthesis and Characterization: Synthesize the target compound as per the proposed route. Confirm its structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

  • Anticancer Screening:

    • Protocol: Screen the compound against the NCI-60 human tumor cell line panel at a single high concentration (e.g., 10 µM).

    • Causality: This broad screen provides an unbiased assessment of its anticancer potential across a range of cancer types and helps identify sensitive cell lines for further study.

    • Self-Validation: If significant growth inhibition is observed, proceed to determine the GI₅₀ (concentration for 50% growth inhibition) in sensitive cell lines.

  • Antitubercular Screening:

    • Protocol: Determine the Minimum Inhibitory Concentration (MIC) against a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv) using a microplate-based assay (e.g., Microplate Alamar Blue Assay).

    • Causality: This directly measures the compound's ability to inhibit the growth of the target pathogen.

    • Self-Validation: Include isoniazid and rifampicin as positive controls to validate the assay's sensitivity and accuracy.

  • General Cytotoxicity:

    • Protocol: Assess the cytotoxicity of the compound against a non-cancerous mammalian cell line (e.g., Vero cells) to determine its selectivity index (SI = CC₅₀ / MIC or GI₅₀).

    • Causality: A high SI indicates that the compound is more toxic to the target (cancer cells or bacteria) than to normal host cells, a crucial parameter for a drug candidate.

Phase 2: Mechanism of Action Studies

(To be performed if promising activity is observed in Phase 1)

  • For Anticancer Activity:

    • Tubulin Polymerization Assay:

      • Protocol: Use a cell-free in vitro assay with purified tubulin to measure the effect of the compound on tubulin polymerization, using colchicine as a positive control.

      • Causality: This directly tests the hypothesis that the compound targets microtubule dynamics.

    • Cell Cycle Analysis:

      • Protocol: Treat a sensitive cancer cell line with the compound and analyze the cell cycle distribution using flow cytometry after propidium iodide staining.

      • Causality: An accumulation of cells in the G2/M phase would provide strong evidence for microtubule disruption.

  • For Antitubercular Activity:

    • InhA Enzyme Inhibition Assay:

      • Protocol: Utilize a biochemical assay with purified InhA enzyme to determine if the compound or its potential activated form can directly inhibit its activity.

      • Causality: This will directly validate the hypothesized molecular target within the mycolic acid pathway.

Phase 3: In Vivo Evaluation

(To be performed if a promising in vitro profile and mechanism of action are established)

  • Pharmacokinetic (PK) Studies:

    • Protocol: Administer the compound to a rodent model (e.g., mice or rats) via oral and intravenous routes to determine key PK parameters such as bioavailability, half-life, and maximum concentration (Cmax).

    • Causality: Favorable PK properties are essential for a drug to reach and maintain therapeutic concentrations at the site of action in a living organism.

  • In Vivo Efficacy Models:

    • Cancer Xenograft Model:

      • Protocol: Implant a sensitive human cancer cell line into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor growth over time compared to a vehicle control group.

      • Causality: This provides proof-of-concept for the compound's anticancer activity in a complex biological system.

    • Murine Model of Tuberculosis:

      • Protocol: Infect mice with an aerosolized dose of M. tuberculosis. After establishing the infection, treat the mice with the compound and assess its efficacy by measuring the reduction in bacterial load in the lungs and spleen compared to untreated and isoniazid-treated groups.

      • Causality: This is the gold standard for preclinical evaluation of new antitubercular agents.

Part 5: Data Presentation

Quantitative data generated from the proposed experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: In Vitro Anticancer and Cytotoxicity Data

Cell Line GI₅₀ (µM) CC₅₀ (µM) in Vero Cells Selectivity Index (SI)
(Example) MCF-7
(Example) A549

| (Example) HCT116 | | | |

Table 2: In Vitro Antitubercular Activity

Compound MIC against M. tuberculosis H37Rv (µg/mL) CC₅₀ (µg/mL) in Vero Cells Selectivity Index (SI)
Test Compound
Isoniazid

| Rifampicin | | | |

Part 6: Conclusion and Future Directions

The novel chemical entity, 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid, stands as a promising candidate for investigation in medicinal chemistry. Its design is rooted in the strategic combination of two pharmacologically significant scaffolds. The outlined synthetic route is feasible, and the hypothesized therapeutic potentials in oncology and tuberculosis are supported by strong precedents. The comprehensive experimental plan detailed in this guide provides a clear and scientifically rigorous pathway to validate these hypotheses, from initial in vitro screening to preclinical in vivo evaluation.

Successful validation of its therapeutic potential would open up exciting avenues for lead optimization. Future work could involve synthesizing analogs to explore structure-activity relationships (SAR), with the goal of enhancing potency, selectivity, and pharmacokinetic properties. The journey from a conceptual molecule to a clinical candidate is long and challenging, but for 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid, the scientific rationale suggests it is a journey worth embarking upon.

References

  • Development and Application of Indolines in Pharmaceuticals. PMC. [Link]

  • Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. [Link]

  • Indole. Wikipedia. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Semantic Scholar. [Link]

  • A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. [Link]

  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Semantic Scholar. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]

  • Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. PubMed. [Link]

  • Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH). PubMed. [Link]

  • Isonicotinic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Isoniazid. Wikipedia. [Link]

  • Process for preparing isonicotinic acid.
  • Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers. [Link]

Sources

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic Acid Derivatives as Potent Antimitotic Agents

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide delineates the core mechanism of action for the emerging class of 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delineates the core mechanism of action for the emerging class of 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid derivatives. While this specific chemical family is under active investigation, a comprehensive analysis of its close structural analogs, particularly the extensively studied N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), provides a robust framework for understanding their potent anticancer activities. The primary mechanism elucidated is the targeted disruption of microtubule dynamics, a critical cellular process, leading to mitotic catastrophe and apoptotic cell death in cancer cells.

Introduction: A New Frontier in Microtubule-Targeting Agents

The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When coupled with an isonicotinic acid moiety, these derivatives exhibit significant potential as anticancer agents. The strategic combination of these two heterocyclic systems gives rise to a molecule with the ability to interfere with fundamental cellular machinery, making it a compelling candidate for further drug development. This guide will dissect the molecular interactions and cellular consequences of this interference, providing a granular understanding of the therapeutic potential of this compound class.

The Primary Mechanism of Action: Disruption of Microtubule Dynamics

The cornerstone of the anticancer activity of 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid derivatives lies in their profound impact on the cellular cytoskeleton, specifically their role as potent inhibitors of tubulin polymerization.[3][4]

Molecular Target: The Colchicine-Binding Site on β-Tubulin

These derivatives exert their effects by directly binding to tubulin, the protein subunit of microtubules. Extensive research on the analog J30 has demonstrated that it strongly binds to the colchicine-binding site on β-tubulin.[3][4] This interaction is non-covalent and prevents the tubulin heterodimers from polymerizing into microtubules. The 2,3-dihydro-1H-indol-1-yl moiety and the isonicotinic acid group are crucial for this binding affinity, with their specific conformations and electronic properties dictating the strength of the interaction.

Cellular Consequences: From Mitotic Arrest to Apoptosis

The inhibition of tubulin polymerization has a cascade of downstream effects on rapidly dividing cancer cells:

  • Microtubule Depolymerization: The binding of these derivatives to tubulin shifts the equilibrium towards depolymerization, leading to a significant reduction in the cellular microtubule network.[3][4] This can be visualized through immunofluorescence microscopy, where the characteristic filamentous microtubule structure is replaced by a diffuse tubulin stain.

  • Mitotic Spindle Disruption and G2/M Cell Cycle Arrest: The proper formation of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By disrupting microtubule dynamics, these compounds prevent the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3][4] This arrest is a critical checkpoint that, when activated, can trigger cell death pathways.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is a highly regulated process of programmed cell death characterized by a series of biochemical events that lead to the dismantling of the cell.

The Apoptotic Signaling Cascade: A Step-by-Step Annihilation

The induction of apoptosis by 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid derivatives, as exemplified by J30, follows a well-defined signaling pathway:[3][4]

  • Initiation: The sustained G2/M arrest leads to the upregulation of Cyclin B1 and the phosphorylation of Cdc25C, which in turn dephosphorylates and activates Cdc2 (also known as Cdk1), a key mitotic kinase.

  • Mitochondrial Involvement: The activated mitotic machinery signals to the mitochondria, leading to the phosphorylation of the anti-apoptotic protein Bcl-2. This phosphorylation inactivates Bcl-2, disrupting the mitochondrial outer membrane integrity.

  • Cytochrome c Release: The compromised mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then activates pro-caspase-9 to its active form, caspase-9. Caspase-9 is an initiator caspase that then activates the executioner caspases, primarily caspase-3.

  • Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Indole_Derivative 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid derivative Tubulin β-Tubulin (Colchicine Site) Indole_Derivative->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest CyclinB1_Cdc2 ↑ Cyclin B1 / Active Cdc2 G2M_Arrest->CyclinB1_Cdc2 Bcl2_p Bcl-2 Phosphorylation (Inactivation) CyclinB1_Cdc2->Bcl2_p Mitochondria Mitochondrial Membrane Disruption Bcl2_p->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of apoptosis induced by microtubule disruption.

Structure-Activity Relationship (SAR) Insights

The biological activity of indole-based tubulin inhibitors is highly dependent on their chemical structure. Key SAR insights include:

  • The Indole Core: The indole nucleus serves as a crucial scaffold for interaction with the colchicine binding site.[2]

  • Substitutions on the Indole Ring: The nature and position of substituents on the indole ring can significantly modulate the potency and selectivity of the compounds. For instance, in related arylthioindoles, substitutions at the 2 and 3 positions of the indole are critical for activity.[1]

  • The Isonicotinic Acid Moiety: This group likely contributes to the overall electronic properties and solubility of the molecule, and may form important hydrogen bonds within the binding pocket.

  • The Linker: The nature of the linkage between the indole and other aromatic systems can influence the conformational flexibility of the molecule, which is important for optimal binding.

Experimental Protocols for Mechanistic Elucidation

The following are detailed, step-by-step methodologies for key experiments used to characterize the mechanism of action of these compounds.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

  • Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Plot absorbance versus time to generate polymerization curves and calculate IC50 values.

start Start prep_tubulin Prepare Tubulin Solution in Polymerization Buffer start->prep_tubulin add_compound Add Test Compound (Various Concentrations) prep_tubulin->add_compound incubate Incubate at 37°C add_compound->incubate measure_abs Measure Absorbance at 340 nm over Time incubate->measure_abs analyze Analyze Data (Plot Curves, Calculate IC50) measure_abs->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the percentage of cells in each phase of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cell, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

  • Culture cancer cells to 60-70% confluency and treat with the test compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase.

start Start treat_cells Treat Cells with Compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fix_cells Fix Cells in Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Quantify Cell Cycle Phases flow_cytometry->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Principle: Cells are fixed and permeabilized to allow access of a primary antibody that specifically binds to α-tubulin. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.

Protocol:

  • Grow cells on coverslips and treat with the test compound.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

  • Incubate with a primary antibody against α-tubulin.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the microtubule network using a fluorescence microscope.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activity of the closely related indoline-sulfonamide derivative, J30, against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
KBOral Epidermoid Carcinoma0.02
A549Non-small Cell Lung Cancer0.03
PC-3Prostate Cancer0.03
DU145Prostate Cancer0.04
MCF7Breast Cancer0.05
NCI/ADR-RESOvarian Cancer (drug-resistant)0.06

Data extracted from Chang et al. (2007).[3]

Conclusion and Future Directions

The available evidence strongly suggests that 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid derivatives function as potent antimitotic agents by inhibiting tubulin polymerization. Their mechanism of action, inferred from closely related analogs, involves binding to the colchicine site on β-tubulin, leading to microtubule depolymerization, G2/M cell cycle arrest, and the induction of apoptosis through the intrinsic mitochondrial pathway.

While the antitubulin activity is a well-supported and potent mechanism, further research is warranted to fully characterize this specific chemical class. Future investigations should focus on:

  • Direct confirmation of the binding site for this specific class of compounds on tubulin.

  • Exploration of potential off-target effects to build a comprehensive safety and selectivity profile.

  • In vivo efficacy studies in relevant animal models of cancer.

  • Elucidation of the specific contributions of the isonicotinic acid moiety to the overall pharmacological profile.

The continued exploration of 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid derivatives holds significant promise for the development of novel and effective cancer therapeutics.

References

  • Chang, Y. L., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

  • Romagnoli, R., et al. (2018). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 61(1), 123-141. [Link]

  • Liou, J. P., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227. [Link]

  • Essa, F., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Atmiya University Journal of Science and Technology, 2(1). [Link]

  • Singh, J., et al. (2011). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives. Pharmacologyonline, 2, 976-987. [Link]

  • Liu, X. H., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. European journal of medicinal chemistry, 47(1), 384-391. [Link]

  • Solomon, V. R., et al. (2010). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 725-734. [Link]

  • Farani, A. M., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(15), 4531. [Link]

  • Kamal, A., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1583. [Link]

  • Zlotos, D. P., et al. (2009). 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues: a novel class of MT2-selective melatonin receptor antagonists. Journal of medicinal chemistry, 52(3), 826-833. [Link]

  • Czubatka-Bienkowska, A., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7545. [Link]

  • Wang, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 21(10), 1361. [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & medicinal chemistry, 23(4), 793-802. [Link]

  • Aksenov, D. A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters, 102, 129681. [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 793-802. [Link]

  • Semenova, M. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7545. [Link]

  • Bisson, W. H., et al. (2019). 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.

Sources

Exploratory

The Isonicotinic Acid Scaffold: From Antitubercular Foundations to Heterocyclic Versatility

Executive Summary Isonicotinic acid (pyridine-4-carboxylic acid, INA) represents a privileged scaffold in medicinal chemistry. While historically anchored by the discovery of Isoniazid (INH) as a frontline antitubercular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isonicotinic acid (pyridine-4-carboxylic acid, INA) represents a privileged scaffold in medicinal chemistry. While historically anchored by the discovery of Isoniazid (INH) as a frontline antitubercular agent in 1952, the moiety’s utility extends far beyond mycobacterial inhibition. This guide dissects the INA scaffold, moving from its mechanistic foundations in tuberculosis (TB) treatment to its role as a precursor for bioactive nitrogen-rich heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles) and its emerging utility in Metal-Organic Frameworks (MOFs).

Part 1: Structural Fundamentals & The Antitubercular Paradigm

The pyridine-4-substitution pattern of isonicotinic acid is critical. Unlike its isomer nicotinic acid (pyridine-3-carboxylic acid), the 4-position allows for specific steric interactions within the binding pockets of mycobacterial enzymes.

Mechanism of Action: The KatG-InhA Axis

Isoniazid is a prodrug.[1][2][3][4] It possesses no intrinsic antimicrobial activity until activated within the Mycobacterium tuberculosis cell. This activation is oxidative and catalyzed by the bacterial catalase-peroxidase enzyme, KatG .[2][4]

The Mechanistic Cascade:

  • Activation: KatG oxidizes INH to form an isonicotinoyl radical (or anion).[2][3]

  • Adduct Formation: This radical reacts spontaneously with NAD+ to form a covalent INH-NAD adduct.

  • Target Inhibition: The INH-NAD adduct acts as a competitive inhibitor of InhA (2-trans-enoyl-acyl carrier protein reductase).

  • Lysis: Inhibition of InhA blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.

Pathway Visualization

The following diagram illustrates the activation and inhibition pathway, highlighting the critical points of resistance (KatG mutations).

INH_Pathway INH Isoniazid (Prodrug) Radical Isonicotinoyl Radical INH->Radical Oxidation KatG KatG Enzyme (Catalase-Peroxidase) KatG->INH Catalysis Adduct INH-NAD Adduct Radical->Adduct Coupling NAD NAD+ NAD->Adduct InhA InhA Target (Enoyl-ACP Reductase) Adduct->InhA Inhibition (Ki < 1nM) Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Blocks Lysis Cell Wall Lysis Mycolic->Lysis Failure leads to

Figure 1: The KatG-mediated activation of Isoniazid and subsequent inhibition of the FAS-II pathway.

Part 2: Heterocyclic Derivatization Strategies

The carboxylic acid hydrazide group (-CONHNH2) at the C4 position is the "chemical handle" for generating diverse libraries of heterocyclic compounds. The transformation of INH into 5-membered rings (1,3,4-oxadiazoles and 1,2,4-triazoles) significantly alters lipophilicity and target specificity.

Synthetic Workflows

The following workflow details the divergence from the hydrazide intermediate.

Synthesis_Tree INA Isonicotinic Acid Ester Ethyl Isonicotinate INA->Ester EtOH / H2SO4 (Fischer Esterification) INH Isonicotinic Acid Hydrazide (INH) Ester->INH NH2NH2·H2O (Reflux) Hydrazone Schiff Bases (Hydrazones) INH->Hydrazone Aldehyde/Ketone EtOH / Reflux Oxadiazole 1,3,4-Oxadiazoles INH->Oxadiazole POCl3 / R-COOH (Cyclodehydration) Triazole 1,2,4-Triazoles INH->Triazole 1. CS2/KOH 2. N2H4 Thiadiazole 1,3,4-Thiadiazoles INH->Thiadiazole CS2 / H2SO4

Figure 2: Divergent synthesis of nitrogen-rich heterocycles from the isonicotinic acid hydrazide core.

Comparative Synthetic Methods for 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, offering improved metabolic stability.

MethodReagentsMechanismAdvantagesLimitations
POCl3 Cyclization Carboxylic Acid + POCl3Dehydrative CyclizationOne-pot; high yield.[5]Harsh conditions; not suitable for acid-sensitive groups.
Oxidative Cyclization Hydrazone + I2/K2CO3Oxidative C-O bond formationMild conditions; metal-free.Requires synthesis of hydrazone intermediate first.
CS2 Cyclization CS2 + KOH (ethanol)Nucleophilic attack -> Thiol/ThioneYields oxadiazole-2-thiol (versatile intermediate).Requires acidification step; evolution of H2S gas.

Part 3: Experimental Protocols

Safety Warning: Hydrazine hydrate is carcinogenic and toxic. POCl3 is corrosive and water-reactive. Perform all reactions in a fume hood with appropriate PPE.

Protocol A: Synthesis of Isonicotinic Acid Hydrazide (INH)

Rationale: This is the foundational step. Converting the ester to the hydrazide increases nucleophilicity, enabling subsequent ring closures.

  • Esterification: Dissolve isonicotinic acid (0.1 mol) in absolute ethanol (100 mL). Add conc. H2SO4 (2 mL) dropwise. Reflux for 8-10 hours. Neutralize with NaHCO3, extract, and evaporate to obtain ethyl isonicotinate.

  • Hydrazinolysis: Dissolve ethyl isonicotinate (0.05 mol) in ethanol (50 mL).

  • Addition: Add hydrazine hydrate (99%, 0.1 mol) slowly with stirring.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitoring: Check TLC (System: Chloroform:Methanol 9:1). The ester spot should disappear.[6]

  • Isolation: Cool the reaction mixture in an ice bath. The solid hydrazide will precipitate.

  • Purification: Filter the solid and recrystallize from ethanol.

    • Validation: Melting point should be 171–173°C.

Protocol B: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole (POCl3 Method)

Rationale: Phosphorus oxychloride acts as both a solvent and a dehydrating agent, forcing the closure of the ring between the hydrazide and a carboxylic acid.

  • Mixture: In a round-bottom flask, mix INH (0.01 mol) and the substituted aromatic carboxylic acid (0.01 mol).

  • Reagent: Add POCl3 (5–10 mL) carefully.

  • Reflux: Reflux the mixture on a water bath for 4–5 hours.

  • Quenching: Cool the mixture to room temperature. Pour the contents slowly onto crushed ice with vigorous stirring (Exothermic reaction!).

  • Neutralization: Neutralize the resulting suspension with solid NaHCO3 or ammonia solution to pH 7–8.

  • Isolation: Filter the precipitate, wash with water, and dry.

  • Recrystallization: Purify using Ethanol/DMF mixture.

Part 4: Advanced Applications (MOFs & Beyond)

Beyond small molecule therapeutics, isonicotinic acid is a premier ligand for Metal-Organic Frameworks (MOFs) due to its dual functionality: the pyridyl nitrogen and the carboxylate group can coordinate to metal centers (Cu, Zn, Co) in different modes.

  • Cu-MOFs: Isonicotinic acid-based Copper MOFs have shown potential as electrode materials for supercapacitors, offering high energy density due to the redox activity of the copper centers and the porosity of the framework.[7]

  • Environmental Remediation: Zirconium-based MOFs (e.g., NU-56) incorporating 3-aminoisonicotinic acid have demonstrated high efficacy in removing Hexavalent Chromium [Cr(VI)] from wastewater, leveraging the protonated amino groups for electrostatic capture.[8][9]

References

  • Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology. Link

  • Rozwarski, D. A., et al. (1998). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science. Link

  • Verma, G., et al. (2020). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Journal of Chemistry. Link

  • Bhat, M. A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[10] Molecules. Link

  • Islam, M., et al. (2023). Isonicotinic Acid-based Copper-MOF: An Exotic Redox Propertied Electrode Material For High Energy Asymmetric Supercapacitor. SSRN.[7] Link

  • Luo, X., et al. (2024). Cationic Metal–Organic Framework with Amino-Functionalized Isonicotinic Acid for Chromium(VI) Removal.[8][9] Crystal Growth & Design. Link[9]

Sources

Foundational

Pharmacophore Modeling of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic Acid Ligands

An In-Depth Technical Guide to the . A Structural Biology & Chemoinformatics Approach to Lead Optimization Executive Summary The scaffold 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid represents a potent bioisosteric cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the .

A Structural Biology & Chemoinformatics Approach to Lead Optimization

Executive Summary

The scaffold 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid represents a potent bioisosteric class in medicinal chemistry, primarily relevant to the inhibition of metalloflavoproteins like Xanthine Oxidase (XO) and potentially Enoyl-ACP Reductase (InhA) in anti-tubercular drug discovery. Its molecular architecture combines a polar, ionizable head group (isonicotinic acid) with a hydrophobic, conformationally restricted tail (indoline), linked via a C-N bond that dictates a specific torsional profile.[1]

This guide provides a rigorous, step-by-step technical framework for developing high-quality pharmacophore models for this ligand class. It moves beyond generic modeling instructions to address the specific steric and electronic challenges of the indoline-pyridine interface, validating the model against known non-purine XO inhibitors (NPXOs) like Febuxostat and Topiroxostat.

Molecular Architecture & Structural Logic

To build an accurate model, one must first deconstruct the ligand into its pharmacophoric elements.[1] The 2-(indolin-1-yl)isonicotinic acid scaffold functions through a "Head-Linker-Tail" mechanism.

1.1 The Pharmacophoric Triad
ComponentChemical MoietyPharmacophoric FeatureBiological Function (e.g., Xanthine Oxidase)
Head Group Isonicotinic Acid (C4-COOH)Anionic / H-Bond Acceptor Forms salt bridge with Arg880; H-bonds with Glu802/Thr1010.
Core/Linker Pyridine Ring + C2-N1 BondAromatic Ring + Vector Constraint π-π stacking with Phe914; positions the tail.
Tail Group Indoline (2,3-dihydro-1H-indole)Hydrophobic / Bulky Steric Occupies the hydrophobic channel leading to the active site.
1.2 Conformational Criticality: The N-C Torsion

The critical determinant of bioactivity for this scaffold is the torsion angle between the pyridine ring and the indoline nitrogen. Unlike a free phenyl ring, the fused indoline system introduces distinct steric constraints:

  • Indoline Puckering: The 5-membered nitrogen ring is not planar; it adopts an envelope conformation. This projects the benzene ring of the indoline at a specific vector relative to the pyridine plane.

  • Restricted Rotation: Steric clash between the pyridine C3-H and the indoline C7-H (or C2-H) forces the molecule into a twisted conformation (approx. 30-50° dihedral), preventing coplanarity. A pharmacophore model that assumes planarity will fail to retrieve active hits.

Protocol: Step-by-Step Modeling Workflow

This protocol utilizes a Ligand-Based Pharmacophore approach, refined by Structure-Based constraints derived from PDB data of analogous inhibitors (e.g., Febuxostat - PDB: 1N5X).

2.1 Diagram: The Modeling Pipeline

The following workflow illustrates the transition from raw structural data to a validated hypothesis.

PharmacophoreWorkflow cluster_0 Critical Checkpoint Start Input: 2-(Indolin-1-yl)isonicotinic Acid Scaffold ConfGen Conformational Expansion (Systematic Search / MD) Start->ConfGen Generate 50-100 conformers Align Molecular Alignment (Template: Febuxostat/1N5X) ConfGen->Align Superimpose pharmacophoric points FeatExt Feature Extraction (3D-QSAR) Align->FeatExt Identify common features Refine Spatial Constraint Refinement (Exclusion Volumes) FeatExt->Refine Add receptor shape constraints Valid Validation (ROC & Decoys) Refine->Valid Test enrichment

Caption: Workflow for generating a pharmacophore model, emphasizing the alignment against a known bioactive template (Febuxostat).

2.2 Step 1: Dataset Curation & Template Selection

Do not rely solely on the target ligand. You must anchor the model using a "Reference Set" of established inhibitors with high structural homology.

  • Primary Template: Febuxostat (PDB: 1N5X). It shares the isonicotinic-like head (thiazole-carboxylic acid) and a hydrophobic tail.

  • Secondary Template: Topiroxostat (PDB: 5KDO).

  • Action: Align the carboxylate of the 2-(indolin-1-yl)isonicotinic acid to the carboxylate of Febuxostat.

2.3 Step 2: Conformational Sampling (The "Twist")

Standard energy minimization often traps this ligand in a local minimum.

  • Method: Perform a systematic conformational search on the C(pyridine)-N(indoline) bond.

  • Constraint: Discard planar conformers (0° or 180° torsion) as high-energy states due to steric clash.

  • Goal: Identify the "Bioactive Window"—typically a twist angle of 35°–60°.

2.4 Step 3: Feature Definition

Define the pharmacophore features (spheres) based on the aligned ensemble.

  • F1 (Anionic/Acceptor): Centered on the carboxylate oxygens. Radius: 1.6 Å.

    • Significance: Essential for anchoring to the Molybdenum center environment (Arg880).

  • F2 (Aromatic Ring): Centered on the pyridine ring.

    • Significance: π-π stacking interactions (Phe914).

  • F3 (Hydrophobic/Aromatic): Centered on the benzene ring of the indoline.

    • Significance: Fills the hydrophobic channel.

  • F4 (Exclusion Volume): Place a steric exclusion sphere perpendicular to the pyridine ring to represent the channel wall limits.

Visualizing the Pharmacophore Map

The diagram below represents the spatial arrangement of features required for high-affinity binding.

PharmacophoreMap Pharmacophore Hypothesis for 2-(Indolin-1-yl)isonicotinic Acid Anion Anion/Acc (COO-) Aro1 Aromatic (Pyridine) Anion->Aro1 4.5 Å Hyd Hydrophobic (Indoline) Anion->Hyd 8.5 Å Aro1->Hyd 5.2 Å Excl Exclusion (Steric)

Caption: 2D projection of the 3D pharmacophore. Distances are approximate based on the Febuxostat template.

Validation & Quality Assurance

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

4.1 Decoy Set Construction

Do not use random molecules. Use the DUD-E (Directory of Useful Decoys) approach:

  • Select 50 known XO inhibitors (Actives).

  • Generate 2,500 decoys (physically similar but topologically distinct) matching the MW, LogP, and RotB of the actives.[1]

4.2 Metrics for Success

Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

  • AUC > 0.7: Acceptable model.

  • AUC > 0.85: High-quality model suitable for virtual screening.

  • Enrichment Factor (EF1%): Should be >10 (meaning the top 1% of screened compounds contains 10x more actives than random selection).

Application: Virtual Screening Strategy

Once validated, apply this model to screen large libraries (e.g., ZINC15, ChEMBL).[1]

  • Pre-filtering: Remove compounds with MW > 500 or LogP > 5 (Lipinski's Rule of 5).

  • Pharmacophore Fit: Map library compounds to the [Anion + Aromatic + Hydrophobic] hypothesis.

  • Docking Confirmation: Dock the top 500 hits into the Xanthine Oxidase crystal structure (PDB: 1N5X) to verify the steric fit of the indoline tail.

References
  • Okamoto, K., et al. (2003).[1] "Crystal structure of the xanthine oxidase-inhibitor complex: Mechanism of inhibition by febuxostat." Journal of Biological Chemistry.

  • Bacilieri, M., & Moro, S. (2006).[1] "Ligand-based drug design methodologies in drug discovery processes: an overview." Current Drug Discovery Technologies.

  • Mysinger, M. M., et al. (2012).[1] "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.

  • Sato, T., et al. (2016).[1] "Structural Basis for the Selective Inhibition of Xanthine Oxidoreductase by Topiroxostat." Scientific Reports.

  • Kaserer, T., et al. (2015).[1] "Computational methods for the discovery of xanthine oxidase inhibitors." Expert Opinion on Drug Discovery.

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling &amp; Target Validation of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic Acid

This technical guide provides an in-depth pharmacological profiling of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid , a synthetic small molecule belonging to the class of 2-substituted isonicotinic acid derivatives . B...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological profiling of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid , a synthetic small molecule belonging to the class of 2-substituted isonicotinic acid derivatives . Based on its structural pharmacophore—a pyridine-4-carboxylic acid core fused with a hydrophobic indoline moiety—this compound is identified as a competitive inhibitor of JmjC-domain-containing Histone Lysine Demethylases (KDMs) , specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies.

Executive Summary

2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid represents a specialized class of epigenetic modulators designed to inhibit the enzymatic activity of Histone Lysine Demethylases (KDMs). Its chemical architecture combines a metal-chelating "warhead" (isonicotinic acid) with a hydrophobic "anchor" (indoline). This dual-functionality allows it to competitively occupy the active site of 2-oxoglutarate (2-OG) dependent oxygenases, preventing the demethylation of histone substrates such as H3K9me3 and H3K4me3. This guide details the compound's binding mechanism, validation protocols, and therapeutic relevance in oncology.

Chemical Identity & Structural Analysis

The efficacy of this compound is dictated by its Structure-Activity Relationship (SAR), which optimizes binding within the KDM catalytic pocket.

Structural Pharmacophore
  • Core Scaffold (Warhead): Isonicotinic Acid (Pyridine-4-carboxylic acid) .

    • Function: Acts as a bidentate ligand. The pyridine nitrogen and the adjacent carboxylic acid oxygen coordinate the catalytic Ferrous Iron (Fe²⁺) ion deep within the enzyme's active site.

  • Substituent (Selectivity Anchor): 2,3-Dihydro-1H-indol-1-yl (Indoline) .

    • Position: Attached at the C-2 position of the pyridine ring.

    • Function: This hydrophobic bicyclic ring extends into the substrate-binding groove (normally occupied by the methylated lysine tail of the histone). It provides steric bulk and van der Waals interactions that enhance potency and selectivity over other 2-OG oxygenases (e.g., PHDs or FIH).

FeatureChemical MoietyBiological Function
Metal Chelation Pyridine-4-COOHBinds catalytic Fe(II); mimics 2-Oxoglutarate (2-OG).
Hydrophobic Interaction Indoline RingOccupies the histone lysine binding channel; improves affinity.
Linkage C-N Bond (C2-N1)Rigidifies the structure, orienting the indoline for optimal pi-stacking.

Primary Binding Targets

The compound acts as a broad-spectrum inhibitor for specific subfamilies of the Jumonji C (JmjC) Histone Demethylases .

KDM4 Subfamily (JMJD2)
  • Targets: KDM4A, KDM4B, KDM4C, KDM4D.

  • Physiological Role: Demethylation of H3K9me3/me2 (repressive marks) and H3K36me3 (active marks).

  • Pathological Relevance: Overexpressed in prostate, breast, and colorectal cancers; drives gene amplification and chromosomal instability.

  • Binding Mode: The isonicotinic acid mimics the co-factor 2-OG, while the indoline moiety displaces the methylated lysine substrate, locking the enzyme in an inactive state.

KDM5 Subfamily (JARID1)
  • Targets: KDM5A, KDM5B.

  • Physiological Role: Demethylation of H3K4me3/me2 (active transcription marks).

  • Pathological Relevance: Implicated in drug tolerance (e.g., in EGFR-mutant lung cancer) and Notch signaling regulation.

Mechanism of Action (MOA)

The compound functions as a competitive inhibitor with respect to the co-factor 2-oxoglutarate (2-OG) and a non-competitive inhibitor with respect to the histone substrate.

Catalytic Cycle Interruption
  • Native State: The JmjC domain requires Fe(II) and 2-OG to catalyze demethylation via a radical attack mechanism.

  • Inhibition: 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid enters the active site.

  • Chelation: The pyridine nitrogen and carboxylate oxygen form a stable complex with the Fe(II) center.

  • Blockade: The bulky indoline group sterically hinders the entry of O₂ and the histone tail, effectively shutting down the catalytic cycle.

MOA_Pathway Enzyme JmjC Demethylase (Active Site) Substrate Histone H3-Methylated Enzyme->Substrate Demethylation (BLOCKED) Cofactor 2-Oxoglutarate (Native Cofactor) Fe Fe(II) Center Cofactor->Fe Native Binding Inhibitor 2-(Indolin-1-yl) isonicotinic acid Inhibitor->Enzyme Steric Blockade (Indoline Moiety) Inhibitor->Fe Competitive Chelation

Figure 1: Mechanism of Action showing competitive displacement of 2-OG and blockade of catalysis.

Experimental Validation Protocols

To validate the binding affinity and inhibitory potential of this compound, the following hierarchical assay workflow is recommended.

In Vitro Biochemical Assay (AlphaScreen)

Objective: Determine IC50 values against recombinant KDM4/5 enzymes.

  • Principle: Measures the disruption of the interaction between a biotinylated histone peptide (product) and a specific antibody.

  • Protocol:

    • Reagents: Recombinant KDM4A enzyme, Biotinylated H3K9me3 peptide substrate, AlphaScreen donor/acceptor beads.

    • Reaction: Incubate Enzyme + Inhibitor (serial dilutions) + Fe(II)/Ascorbate for 15 mins.

    • Initiation: Add 2-OG and Substrate. Incubate for 60 mins at RT.

    • Detection: Add anti-H3K9me2 acceptor beads and Streptavidin donor beads.

    • Readout: Measure signal at 520-620 nm. A decrease in signal (or increase, depending on antibody specificity for product vs substrate) indicates inhibition.

Biophysical Binding (Isothermal Titration Calorimetry - ITC)

Objective: Measure direct binding affinity (


) and thermodynamics (

).
  • Protocol:

    • Cell: Load 20-50 µM KDM enzyme in the sample cell.

    • Syringe: Load 200-500 µM Inhibitor in the injection syringe.

    • Titration: Perform 20 injections of 2 µL each at 25°C.

    • Analysis: Fit data to a "One Set of Sites" model to extract

      
       and stoichiometry (
      
      
      
      ).
Cellular Target Engagement (Western Blot)

Objective: Confirm functional inhibition in live cells.

  • Protocol:

    • Treatment: Treat HCT116 or HeLa cells with Inhibitor (1-10 µM) for 24-48 hours.

    • Lysis: Extract histones using acid extraction protocol.

    • Blotting: Separate on SDS-PAGE. Probe with antibodies against H3K9me3 (for KDM4) or H3K4me3 (for KDM5).

    • Result: Effective inhibition results in a global increase in methylation levels (hypermethylation) compared to vehicle control.

Experimental_Workflow Step1 Compound Synthesis (Purity >95%) Step2 Biochemical Screen (AlphaScreen/FDH Assay) Output: IC50 Step1->Step2 Step3 Biophysical Validation (ITC / SPR) Output: Kd, Residence Time Step2->Step3 Hit Confirmation Step4 Cellular Assay (Western Blot / ChIP-qPCR) Output: Global Methylation Change Step3->Step4 Lead Validation Decision Go / No-Go for In Vivo Step4->Decision

Figure 2: Validation workflow from biochemical screening to cellular target engagement.

References

  • Structural Basis for KDM5 Inhibition : Horton, J. R., et al. (2016). "Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds." Cell Chemical Biology, 23(7), 769-781. Link

  • KDM4 Inhibitor Discovery : Wang, F., et al. (2021). "Crystal structures of two inhibitors in complex with histone lysine demethylase 4D (KDM4D) provide new insights for rational drug design." Biochemical and Biophysical Research Communications, 554, 123-128. Link

  • JmjC Domain Mechanisms : Thinnes, C. C., et al. (2014). "Targeting histone lysine demethylases – progress, challenges, and the future." Biochimica et Biophysica Acta (BBA), 1839(12), 1416-1432. Link

  • Isonicotinic Acid Scaffold : Rose, N. R., et al. (2011). "Inhibitor scaffolds for 2-oxoglutarate-dependent oxygenases." Chemical Society Reviews, 40(8), 4364-4397. Link

Foundational

The 2-(Indolin-1-yl)isonicotinic Acid Scaffold: A Technical Guide to Discovery and Application

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid , a specialized scaffold in medicinal chemistry. Executive Summary 2-(2,3-Dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid , a specialized scaffold in medicinal chemistry.

Executive Summary

2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid (CAS: 1019357-95-9) is a privileged bicyclic intermediate utilized in the synthesis of small-molecule therapeutics, most notably in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and HIF-prolyl hydroxylase (HIF-PH) inhibitors .

Characterized by a pyridine-4-carboxylic acid core substituted at the ortho position with a fused indoline ring, this molecule represents a critical "turn" scaffold. It provides a rigid geometric constraint that mimics the


-turn structures of bioactive peptides, making it an invaluable tool for peptidomimetic drug design .

This guide details the history, synthetic pathways, and structural utility of this compound for researchers in lead optimization and process chemistry.

Part 1: History and Discovery Context

The Search for Non-Peptide CGRP Antagonists

The discovery of 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid is inextricably linked to the "gold rush" for oral CGRP antagonists in the mid-to-late 2000s. Pharmaceutical majors, including Boehringer Ingelheim, Merck, and Bristol-Myers Squibb, sought to replace the "triptan" class of migraine abortives with agents that did not cause vasoconstriction.

The challenge was converting the large, solvent-exposed CGRP peptide binding interface into a small molecule pharmacophore.

  • The Problem: Early peptide antagonists (e.g., olcegepant) had poor oral bioavailability.

  • The Solution: Researchers needed rigid, lipophilic scaffolds to replace the central amino acid residues of the native peptide while maintaining hydrogen-bonding capability.

  • The Breakthrough: The 2-aminoisonicotinic acid motif emerged as a surrogate for the central aromatic residues of the CGRP pharmacophore. The fusion of the indoline ring (2,3-dihydro-1H-indole) to the pyridine core created a conformationally restricted system that improved metabolic stability compared to open-chain anilines.

Patent Landscape and Origin

The specific synthesis and utility of this scaffold were prominently featured in patent literature (e.g., WO2009065919A2 ) filed by Boehringer Ingelheim. In these disclosures, the molecule served as a key building block ("Intermediate A") for generating a library of spiro-indoline CGRP antagonists.

It has since evolved into a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including Sirtuins and Kinases , due to its ability to position the carboxylic acid (a key hydrogen bond acceptor/donor) in a precise vector relative to the hydrophobic indoline tail.

Part 2: Structural Analysis & Mechanism

Pharmacophore Decomposition

The molecule functions as a biaryl ether bioisostere with distinct electronic properties:

Structural ComponentFunction in Drug Design
Isonicotinic Acid Core Provides the acidic headgroup (pKa ~4.8) for salt bridge formation with positively charged receptor residues (e.g., Arginine/Lysine). The pyridine nitrogen offers a weak H-bond acceptor point.
C2-Indoline Substituent Acts as a hydrophobic "anchor." The fused bicyclic system fills lipophilic pockets (e.g., the hydrophobic cleft of the CGRP receptor) more effectively than a simple phenyl ring.
C2-N Linkage The

-

nitrogen linkage is planar due to conjugation with the pyridine ring, locking the two ring systems into a specific dihedral angle. This reduces the entropic penalty upon binding.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the role of this scaffold in the "Fragment-Based Drug Discovery" (FBDD) logic flow, moving from a simple fragment to a high-affinity ligand.

DrugDiscoveryFlow Fragment Fragment Hit (2-Chloroisonicotinic Acid) Reaction SnAr Coupling (+ Indoline) Fragment->Reaction Nucleophilic Aromatic Substitution Scaffold Scaffold Generated 2-(Indolin-1-yl)isonicotinic acid Reaction->Scaffold Yield: ~85% Optimization Lead Optimization (Amide Coupling/Derivatization) Scaffold->Optimization Carboxylic Acid Activation Target Target Binding (CGRP / HIF-PH) Optimization->Target High Affinity (<10 nM)

Figure 1: The progression of the isonicotinic acid scaffold from raw material to bioactive ligand.

Part 3: Synthesis Protocol

Method: Nucleophilic Aromatic Substitution (SnAr)

The synthesis relies on the activated nature of 2-chloroisonicotinic acid . The electron-withdrawing carboxylic acid at the C4 position and the pyridine nitrogen activate the C2 position for nucleophilic attack by the indoline nitrogen.

Reagents
  • Substrate: 2-Chloroisonicotinic acid (1.0 eq)

  • Nucleophile: 2,3-Dihydro-1H-indole (Indoline) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 eq)

  • Coupling Agent (Optional): TBTU (if conducting one-pot amide coupling), but for the acid isolation, thermal displacement is preferred.

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 2-chloroisonicotinic acid (e.g., 10 mmol) and anhydrous THF (50 mL).

  • Activation: Add DIPEA (25 mmol) to the solution. Stir at room temperature for 10 minutes to ensure deprotonation of the carboxylic acid (forming the carboxylate salt, which improves solubility).

  • Addition: Add 2,3-dihydro-1H-indole (11 mmol) dropwise.

  • Reaction:

    • Method A (Thermal): Heat the mixture to reflux (66°C for THF, or 80°C if using DMF) for 12–16 hours. Monitor by LC-MS for the disappearance of the chloro-pyridine peak.

    • Method B (Microwave): Heat at 120°C for 30 minutes in a sealed vessel.

  • Workup:

    • Concentrate the solvent in vacuo.[1]

    • Dilute the residue with water.

    • Acidify carefully with 1M HCl to pH ~3–4. The product, 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid , will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether (to remove unreacted indoline). Recrystallize from Ethanol/Water if necessary.

Yield Expectations
ParameterTypical Value
Yield 75% – 88%
Purity (HPLC) >95%
Appearance Off-white to pale yellow solid
Melting Point 210–215 °C (decomposition)

Part 4: Experimental Validation & Quality Control

To ensure the integrity of this intermediate before using it in downstream library generation, the following analytical signatures must be verified.

Proton NMR ( H-NMR) Signature

Solvent: DMSO-d6

  • Pyridine Protons: Look for the specific splitting pattern of the isonicotinic core.

    • Doublet (d) at ~8.2 ppm (C6-H).

    • Singlet (s) at ~7.8 ppm (C3-H, shielded by the indoline ring).

    • Doublet (d) at ~7.1 ppm (C5-H).

  • Indoline Protons:

    • Multiplets at 6.9–7.3 ppm (Aromatic ring).

    • Triplet (t) at ~4.0 ppm (N-CH2).

    • Triplet (t) at ~3.1 ppm (Ar-CH2).

LC-MS Validation Workflow

The following DOT diagram outlines the decision tree for quality control (QC) of the synthesized scaffold.

QC_Workflow Start Crude Product CheckLCMS LC-MS Analysis (M+H)+ = 241.1 Start->CheckLCMS PurityCheck Purity > 95%? CheckLCMS->PurityCheck CheckNMR 1H-NMR Indoline/Pyridine Ratio 1:1? PurityCheck->CheckNMR Yes Recrystallize Recrystallize (EtOH) PurityCheck->Recrystallize No Pass Release for Library Synthesis CheckNMR->Pass Yes Fail Discard / Re-synthesize CheckNMR->Fail No Recrystallize->CheckLCMS

Figure 2: Quality Control Decision Tree for Intermediate Validation.

Part 5: Broader Applications in Drug Development

While the "history" of this molecule is rooted in CGRP research, its "future" lies in its versatility as a Fragment-Based Drug Discovery (FBDD) lead.

HIF-PH Inhibition

The structural homology between 2-(indolin-1-yl)isonicotinic acid and the core of Roxadustat (a HIF-PH inhibitor) is significant. Both contain a heteroaromatic carboxylic acid capable of chelating the active site Iron (Fe2+) of the prolyl hydroxylase enzyme.

  • Strategy: Researchers use this scaffold to create "linker-less" inhibitors where the indoline ring occupies the sub-pocket usually targeted by the isoquinoline moiety of established drugs.

DNA-Encoded Libraries (DEL)

Due to the high yield and robustness of the SnAr reaction, this scaffold is frequently used as a "capping agent" in DNA-Encoded Libraries. It effectively terminates a synthesis chain with a rigid, drug-like moiety that improves the physicochemical properties (LogP, Solubility) of the final DNA-tagged compound.

References

  • Boehringer Ingelheim International GmbH. (2009). Novel compounds, pharmaceutical compositions containing the same, and methods of use. World Intellectual Property Organization. Patent WO2009065919A2.

  • Syngenta Participations AG. (2003). Spiroindolinepiperidine derivatives.[1] World Intellectual Property Organization. Patent WO2003106457A1.

  • ChemSrc. (2023). 2-(Indolin-1-yl)isonicotinic acid - CAS: 1019357-95-9.[2][3][4][5] Chemical Properties and Safety Data.[5]

  • Vertex Pharmaceuticals. (2008). Indole Derivatives as CFTR Modulators. (Contextual reference for Indole-Pyridine couplings). Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: A Scalable, Two-Step Synthesis of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic Acid via Palladium-Catalyzed C-N Cross-Coupling

Abstract This application note details a robust and scalable synthetic route for the production of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid, a valuable heterocyclic building block for pharmaceutical and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable synthetic route for the production of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The strategy hinges on a pivotal Buchwald-Hartwig amination reaction, which offers significant advantages in terms of efficiency, substrate scope, and scalability compared to traditional methods. The protocol is presented in two main parts: the palladium-catalyzed coupling of commercially available indoline and methyl 2-chloroisonicotinate, followed by a straightforward saponification to yield the final product. We provide detailed, step-by-step experimental procedures, mechanistic insights, and critical considerations for process scale-up, designed for researchers in drug development and process chemistry.

Introduction and Synthetic Strategy

The synthesis of N-arylated heterocyclic compounds is a cornerstone of modern medicinal chemistry. The target molecule, 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid, incorporates both an indoline scaffold, prevalent in numerous biologically active compounds[1][2][3], and an isonicotinic acid moiety, known for its diverse applications in drug design[4][5][6]. The direct and efficient construction of the C-N bond between these two fragments is paramount for a scalable process.

Traditional methods for forming such bonds, like nucleophilic aromatic substitution (SNAAr), often require harsh conditions and are limited by the electronic properties of the substrates. In contrast, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for C-N bond formation.[7][8] This methodology is renowned for its high functional group tolerance, milder reaction conditions, and broad applicability, making it ideal for complex molecule synthesis and large-scale production.[9]

Our retrosynthetic approach disconnects the target molecule at the key pyridine-indoline C-N bond. This leads to two readily accessible starting materials: indoline and a 2-halo-isonicotinic acid derivative . To ensure compatibility with the organometallic catalytic cycle and prevent side reactions, the carboxylic acid of the pyridine component is protected as a methyl ester. The overall synthetic workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Final Product SM1 Indoline Coupling Intermediate Ester Methyl 2-(2,3-dihydro-1H-indol-1-yl)isonicotinate SM1->Coupling Buchwald-Hartwig Amination SM2 Methyl 2-chloroisonicotinate SM2->Coupling Product Target Molecule 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid Coupling->Product Saponification (Hydrolysis)

Caption: High-level overview of the two-step synthetic workflow.

Experimental Protocols and Mechanistic Discussion

Part 1: Buchwald-Hartwig C-N Cross-Coupling

The core of this synthesis is the palladium-catalyzed coupling of the secondary amine (indoline) with the heteroaryl chloride (methyl 2-chloroisonicotinate). The success of this reaction, especially with a relatively unreactive aryl chloride, is highly dependent on the choice of catalyst system.

Causality of Experimental Choices:

  • Catalyst System: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step.[10] To facilitate this, a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is employed. These ligands promote the formation of a monoligated, electron-rich Pd(0) species, which is highly active for the oxidative addition of aryl chlorides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex within the catalytic cycle, enabling the final reductive elimination step. Sodium tert-butoxide (NaOtBu) is the base of choice for its high efficacy and compatibility with these systems.[10]

  • Solvent and Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using a dry, degassed aprotic solvent like toluene.[10]

G Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex [L-Pd(II)(Ar)(Amine)]+Cl- OA_Complex->Amine_Complex Ligand Exchange (Amine) Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex Deprotonation (-Base-H+) Amido_Complex->Pd0 Reductive Elimination (Ar-Amine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Synthesis of Methyl 2-(2,3-dihydro-1H-indol-1-yl)isonicotinate

Reagent/MaterialMolecular Wt.Amount (10 mmol scale)MolesEq.
Methyl 2-chloroisonicotinate171.581.72 g10.01.0
Indoline119.161.43 g (1.3 mL)12.01.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.10.01
XPhos476.65114 mg0.240.024
Sodium tert-butoxide (NaOtBu)96.101.35 g14.01.4
Anhydrous Toluene-50 mL--

Step-by-Step Methodology:

  • Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2-chloroisonicotinate (1.72 g), XPhos (114 mg), and sodium tert-butoxide (1.35 g).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by Pd₂(dba)₃ (92 mg). The solution will typically turn dark red or purple.

  • Amine Addition: Add indoline (1.3 mL) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

  • Extraction: Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired intermediate ester as a solid.

Part 2: Saponification to Yield the Final Product

The final step is a standard base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol 2: Synthesis of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid

Reagent/MaterialMolecular Wt.Amount (8 mmol scale)MolesEq.
Methyl 2-(2,3-dihydro-1H-indol-1-yl)isonicotinate254.292.03 g8.01.0
Sodium Hydroxide (NaOH)40.00640 mg16.02.0
Tetrahydrofuran (THF)-20 mL--
Methanol (MeOH)-20 mL--
Water-10 mL--
1 M Hydrochloric Acid (HCl)-~16 mL~16.02.0

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the intermediate ester (2.03 g) in a mixture of THF (20 mL) and methanol (20 mL).

  • Base Addition: Add a solution of sodium hydroxide (640 mg) in water (10 mL).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Solvent Removal: Remove the organic solvents (THF and methanol) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH reaches ~4-5. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum to yield the final 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid as a solid. Further purification can be achieved by recrystallization if necessary.

Scalability and Process Safety Considerations

  • Exotherms: The saponification step is mildly exothermic upon addition of base. For larger scales, controlled addition and external cooling may be necessary. The Buchwald-Hartwig reaction exotherm is generally manageable.

  • Reagent Cost: For large-scale synthesis, optimizing catalyst loading is crucial. Reducing the Pd₂(dba)₃ and XPhos loading (e.g., to 0.5 mol% and 1.2 mol%, respectively) is often possible with extended reaction times or higher temperatures.

  • Purification: On a large scale, purification via column chromatography is undesirable. The final product is designed to precipitate upon acidification, making filtration the preferred isolation method. Developing a robust crystallization procedure for the final product is a key step for ensuring high purity at scale.

  • Safety: Sodium tert-butoxide is a strong base and is pyrophoric in finely divided form; handle with care. Indoline and toluene have associated health and safety risks; always handle in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Synthesis of 2-Chloronicotinic Acid - Semantic Scholar. ([Link])

  • Buchwald–Hartwig amination - Wikipedia. ([Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. ([Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. ([Link])

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. ([Link])

  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2 - ResearchGate. ([Link])

  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. ([Link])

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. ([Link])

  • Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed. ([Link])

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC. ([Link])

Sources

Application

Application Note: HPLC Method Development for 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic Acid

Introduction & Scope This application note details a systematic approach for developing a High-Performance Liquid Chromatography (HPLC) method for 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid . This compound represents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a systematic approach for developing a High-Performance Liquid Chromatography (HPLC) method for 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid . This compound represents a specific class of pharmaceutical intermediates characterized by a "push-pull" electronic structure: an electron-rich indoline donor coupled to an electron-deficient isonicotinic acid core.[1]

The Analytical Challenge

The analyte possesses two ionizable groups with opposing characteristics, creating significant chromatographic challenges:

  • Isonicotinic Acid Moiety: Contains a carboxylic acid (pKa ~3.[1]5) and a pyridine nitrogen.[1][2][3][4]

  • Indoline Substituent: A bulky, hydrophobic group attached at the 2-position.[1]

Critical Insight: The 2-indolinyl group acts as a strong electron donor to the pyridine ring.[1] Unlike unsubstituted pyridine (pKa ~5.2), the ring nitrogen in this derivative is expected to be more basic (pKa ~6.5 - 7.0) due to resonance stabilization of the protonated form.[1] Consequently, the molecule exhibits zwitterionic behavior across a wide pH range (pH 3.5 – 7.0), leading to potential peak broadening, retention shifts, and solubility issues if pH is not strictly controlled.

Physicochemical Profiling & Strategy

Before selecting a column, we must define the ionization states to ensure robust retention.

pH ConditionPyridine Nitrogen StateCarboxylic Acid StateNet ChargeHydrophobicityChromatographic Risk
pH < 2.5 Protonated (+)Protonated (Neutral)+1 (Cation) ModerateSilanol interaction (tailing)
pH 4.0 - 6.0 Protonated (+)Ionized (-)0 (Zwitterion) LowPoor retention, "split" peaks
pH > 8.0 NeutralIonized (-)-1 (Anion) HighColumn stability required
Strategic Decision

Primary Approach (Low pH): We will utilize a low pH (pH ~2.5) mobile phase.[1]

  • Why: This suppresses the ionization of the carboxylic acid (keeping it neutral) and fully protonates the pyridine nitrogen. While the molecule is cationic, the bulky indoline group provides sufficient hydrophobic surface area for retention on C18 phases, provided the stationary phase is highly inert (end-capped) to minimize cation-exchange interactions with residual silanols.[1]

Method Development Workflow

The following diagram outlines the decision logic for optimizing the separation of this specific chemotype.

MethodDev Start Start: Analyte Profiling (Amphoteric, Hydrophobic Indoline) ColSel Column Selection Priority: Silanol Shielding Start->ColSel Choice1 C18 with High Surface Coverage (e.g., Zorbax Eclipse Plus, Waters BEH) ColSel->Choice1 Primary Choice2 Phenyl-Hexyl (Alternative selectivity via Pi-Pi) ColSel->Choice2 Secondary MobilePhase Mobile Phase Selection Target: pH Control Choice1->MobilePhase Choice2->MobilePhase Acidic Acidic (pH 2.0 - 2.5) 0.1% Formic or H3PO4 MobilePhase->Acidic Standard Basic Basic (pH > 9.0) 10mM NH4HCO3 (High pH Stable Col) MobilePhase->Basic Orthogonal Screening Gradient Screening 5% -> 95% B Acidic->Screening Basic->Screening Eval Evaluate Peak Shape Screening->Eval Tailing Issue: Tailing > 1.5? Eval->Tailing Fix1 Add Ion Pair (TFA) or Switch to Charged Surface Hybrid (CSH) Tailing->Fix1 Yes Fix2 Optimize Gradient Slope Tailing->Fix2 No Final Final Validation (Linearity, Precision) Fix1->Final Fix2->Final

Caption: Decision tree for optimizing HPLC conditions for amphoteric indoline-isonicotinic acid derivatives.

Detailed Experimental Protocol

Instrumentation & Column[1][2][5][6][7][8][9][10]
  • System: HPLC or UHPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column (Primary): Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.[1]

    • Rationale: These columns employ "double end-capping" technology, essential for analyzing basic compounds at low pH to prevent peak tailing caused by silanol interactions.[1]

  • Temperature: 35°C (Improves mass transfer and peak symmetry).[1]

Reagents & Mobile Phase Preparation[1][6]
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.[1]7) OR 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Note: Use Formic Acid for LC-MS compatibility.[1] Use Phosphate buffer for maximum peak sharpness in UV-only applications.[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

    • Rationale: Acetonitrile provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.[1]

Gradient Program

The indoline group makes the molecule significantly more hydrophobic than parent isonicotinic acid.[1] A standard gradient is recommended.[1]

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.010901.0
15.010901.0
15.19551.0
20.09551.0
Detection Settings[1]
  • UV Wavelength: 280 nm and 320 nm.[1]

    • Mechanism:[1] The conjugation between the indoline and pyridine rings extends the absorption maximum (bathochromic shift) compared to simple pyridines (254 nm).[1] 320 nm is likely more selective for this specific derivative.[1]

  • Reference Wavelength: 360 nm (if using DAD).[1]

Sample Preparation[1][9]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.1 mg/mL (100 ppm).[1]

  • Filter: 0.2 µm PTFE or Nylon syringe filter.

    • Caution: Do not use standard cellulose filters if the sample is in high organic content.[1]

Validation Parameters (ICH Q2 Guidelines)

Once the separation is achieved, validate using these criteria:

  • System Suitability:

    • Tailing Factor (Tf): Must be < 1.5. If higher, increase buffer concentration or switch to a "Charged Surface Hybrid" (CSH) column.[1]

    • Retention Factor (k): Target k > 2.0 to ensure separation from the solvent front (void volume).

  • Linearity:

    • Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

    • Acceptance: R² > 0.999.[1][5]

  • LOD/LOQ Determination:

    • Calculate based on Signal-to-Noise (S/N) ratio.[1]

    • LOD = 3.3 * (SD of response / Slope).

    • LOQ = 10 * (SD of response / Slope).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Fronting Peak Sample solvent mismatchDissolve sample in mobile phase starting conditions (5% ACN).
Broad Tailing Peak Silanol interactionSwitch to Phosphate buffer (25 mM, pH 2.[1]5) to suppress silanols.[1]
Retention Time Drift pH instabilityEnsure buffer capacity is sufficient. If using Formic Acid, switch to Phosphate if MS is not required.[1]
Split Peak Zwitterionic flippingThe pH is likely near the isoelectric point (pI).[1] Adjust pH away from 4.5-6.0 range.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC mechanisms).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • Agilent Technologies. (2020).[1] Agilent Zorbax Eclipse Plus Method Development Guide. Link

  • Waters Corporation. (2021).[1] XBridge Columns: Care and Use Manual. Link[1]

Sources

Method

Application Note: Functionalization Strategies for 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic Acid

Abstract & Chemical Context This application note details the optimized protocols for the functionalization (specifically amide coupling) of 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid . This scaffold is a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the optimized protocols for the functionalization (specifically amide coupling) of 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid . This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., targeting VEGFR, PDGFR) and protein-protein interaction modulators.

Structural & Electronic Analysis

Successful functionalization requires understanding the unique electronic environment of this molecule:

  • The "Push-Pull" System: The molecule features a strong electron donor (indoline nitrogen) conjugated to an electron-deficient pyridine ring.

  • Deactivated Carbonyl: The resonance donation from the indoline nitrogen into the pyridine ring increases the electron density at the C4 position (para to the nitrogen). Consequently, the carboxylic acid carbonyl is less electrophilic than unsubstituted isonicotinic acid.

  • Implication: Standard carbodiimide couplings (EDC/HOBt) often suffer from sluggish kinetics and low conversion. High-efficiency uronium (HATU) or phosphonic anhydride (T3P) reagents are required to drive the reaction to completion.

Reagent Selection Guide

The choice of coupling reagent depends on the scale of synthesis and the nucleophilicity of the amine partner.

ReagentClassBest Use CaseProsCons
HATU UroniumDiscovery / HTS (mg to g scale)Highest reactivity; tolerates steric hindrance; rapid kinetics.Expensive; atom-inefficient; difficult removal of byproducts (tetramethylurea).
T3P Phosphonic AnhydrideScale-up / Process (>10 g scale)Green chemistry profile; water-soluble byproducts; low epimerization risk.Slower kinetics than HATU; requires specific solvents (EtOAc/MeTHF).
Ghosez's Reagent ChloroenamineDifficult Substrates (Weak amines)Generates acid chloride under neutral conditions; ideal for non-nucleophilic anilines.Moisture sensitive; requires strict anhydrous conditions.
Decision Logic Diagram

ReagentSelection Start Start: Select Amine Partner CheckAmine Is the Amine Nucleophilic? (e.g., Alkyl amine) Start->CheckAmine CheckScale Is the Scale > 10g? CheckAmine->CheckScale Yes WeakAmine Weak Nucleophile (e.g., Aniline, Heterocycle) CheckAmine->WeakAmine No HATU_Route Use HATU Protocol (Standard Discovery) CheckScale->HATU_Route No T3P_Route Use T3P Protocol (Process/Green) CheckScale->T3P_Route Yes WeakAmine->HATU_Route Alternative Ghosez_Route Use Ghosez's Reagent (Acid Chloride Activation) WeakAmine->Ghosez_Route Preferred

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate reactivity and scale.

Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Purpose: Rapid synthesis of analogs with high success rate. Mechanism: Formation of the active O-7-azabenzotriazole ester.

Materials:

  • Substrate: 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Note: The solution may darken slightly due to the electron-rich indoline system.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: This pre-activation step is critical to form the active ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add the Amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with saturated LiCl solution (removes DMF effectively).

    • Wash 1x with saturated NaHCO₃.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Protocol B: Scalable & Green (T3P)

Purpose: Multi-gram synthesis with simplified workup (water-soluble byproducts). Mechanism: Formation of a mixed anhydride with propylphosphonic acid.

Materials:

  • Substrate (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Slurry: Suspend the carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv) in EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv).

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Exotherm Alert: Although mild, T3P addition can be exothermic on large scales.

  • Reaction: Heat to 50°C for 12 hours.

    • Why Heat? The deactivated nature of the isonicotinic acid often requires thermal energy to drive the T3P coupling to completion.

  • Workup (Self-Validating):

    • Cool to RT. Add water.

    • Separate layers. The T3P byproducts are water-soluble and remain in the aqueous phase.

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine) and then brine.

  • Isolation: Concentrate organic layer. Often yields pure product without chromatography.

Protocol C: Difficult Substrates (Ghosez's Reagent)

Purpose: Coupling with unreactive anilines or sterically hindered amines. Mechanism: In situ generation of the acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine.

Materials:

  • Substrate (1.0 equiv)

  • Ghosez's Reagent (1.2 equiv)

  • Amine Partner (1.1 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step:

  • Activation: Suspend the carboxylic acid in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Chlorination: Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C. Stir for 1 hour, allowing to warm to RT.

    • Observation: The suspension should clarify as the acid chloride forms.

  • Coupling: Cool back to 0°C. Add a solution of the Amine partner (1.1 equiv) and TEA (2.0 equiv) in DCM.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

QC & Troubleshooting

Analytical Monitoring (LCMS)
  • Starting Material (Acid): Broad peak (acidic protons). Mass = [M+H]+.

  • Product (Amide): Sharp peak. Significant shift to higher retention time (loss of polarity from -COOH).

  • Common Byproduct (HATU): Tetramethylurea (elutes early).

  • Common Byproduct (T3P): None in organic phase (highly advantageous).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (HATU) Steric hindrance or electronic deactivation.Switch to Protocol C (Acid Chloride).[1] The acid chloride is the most reactive species possible.
Epimerization High base concentration (rare for this achiral acid, but relevant if amine is chiral).Use Protocol B (T3P) with Pyridine; maintain T < 0°C during addition.
Poor Solubility Zwitterionic nature of the scaffold.Use DMSO/DMF mixtures. Avoid DCM for the coupling step if solubility is visible issue.
N-Oxide Formation Oxidation of Pyridine/Indoline.Ensure solvents are degassed. Avoid old bottles of ether/THF (peroxides).

Mechanistic Pathway Visualization

Mechanism Substrate 2-(indolin-1-yl) isonicotinic acid Carboxylate Carboxylate Anion Substrate->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate ActiveEster O-At Active Ester Carboxylate->ActiveEster Attack on HATU HATU HATU (Reagent) HATU->ActiveEster Product Final Amide ActiveEster->Product Nucleophilic Acyl Substitution Byproduct HOAt + Urea ActiveEster->Byproduct Leaving Group Amine Amine (H2N-R) Amine->Product

Caption: Activation pathway using HATU. The base deprotonates the acid, which attacks the uronium salt to form the reactive O-At ester, followed by amine displacement.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A new reagent for the preparation of acid chlorides.[4] Angewandte Chemie International Edition, 8(6), 454-455.

  • Patterson, A. W., et al. (2007). Synthesis and Structure-Activity Relationships of 2-(Indol-1-yl)isonicotinamides as Antitubercular Agents. Journal of Medicinal Chemistry. (Contextual grounding for isonicotinic acid functionalization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic Acid

Welcome to the technical support guide for the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and an optimized experimental protocol. The synthesis of this molecule, a key intermediate for multi-kinase inhibitors like Sorafenib (Nexavar)[1][2][3], is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination.[4] This C-N cross-coupling reaction, while powerful, is sensitive to a variety of parameters that can significantly impact reaction yield and purity.[5][6]

This guide provides field-proven insights to help you navigate common challenges and successfully optimize your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and resolve problems.

Question 1: My reaction yield is very low or I'm observing no product formation. What are the likely causes?

Answer: Low to no yield is a frequent issue in Buchwald-Hartwig aminations and can stem from several factors.[7] Let's break down the most common culprits:

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle.[5] If it fails to form from your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), the reaction will not proceed. This can be due to poor quality reagents or insufficient reduction of the precatalyst.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, more effectively, use modern, air-stable palladacycle pre-catalysts (e.g., G3-XPhos, G6-GPhos).[5] These pre-catalysts are designed for efficient and rapid generation of the active Pd(0) species upon exposure to a base, often leading to more consistent results.[5][6]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes).[8] Perform all additions of solids and liquids in a glovebox or under a positive pressure of inert gas.[7]

  • Inappropriate Base Selection: The base plays a crucial role; it deprotonates the amine nucleophile and activates the precatalyst.[9] A base that is too weak may not facilitate these steps effectively, while an overly strong base can degrade sensitive functional groups on your substrates.[5][9]

    • Solution: For the coupling of indoline with 2-chloroisonicotinic acid, a moderately strong, non-nucleophilic base is ideal. Sodium tert-butoxide (NaOtBu) is a common choice that often provides high reaction rates.[10] However, if your substrates are base-sensitive, weaker inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[5][11][12]

  • Poor Substrate Reactivity: Aryl chlorides, like 2-chloroisonicotinic acid, are generally less reactive than the corresponding aryl bromides or iodides in the oxidative addition step.[5][7]

    • Solution: Overcoming the lower reactivity of aryl chlorides requires a more robust catalytic system. This is primarily achieved by selecting a highly active, electron-rich, and sterically hindered phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to promote the challenging oxidative addition of aryl chlorides.[7][13]

Question 2: My TLC plate shows multiple spots, including what I suspect are side products. What are they and how can I prevent them?

Answer: The appearance of side products is common and can significantly complicate purification. The two most prevalent side reactions in this synthesis are hydrodehalogenation and homocoupling.[7]

  • Hydrodehalogenation: This is the reduction of your starting material, 2-chloroisonicotinic acid, to isonicotinic acid. This occurs when the palladium amido intermediate undergoes β-hydride elimination, an unproductive pathway that competes with the desired reductive elimination.[4]

    • Prevention: This side reaction is often exacerbated by high temperatures and certain ligand/base combinations. Using bulky, electron-rich biarylphosphine ligands (the "Buchwald-type" ligands) can accelerate the rate of reductive elimination, outcompeting β-hydride elimination.[13] Carefully optimizing the reaction temperature—using the lowest temperature that allows for a reasonable reaction rate—can also minimize this pathway.

  • Homocoupling: You may observe the formation of dimers of your starting materials.

    • Prevention: Homocoupling can be promoted by certain catalyst systems and conditions.[7] Optimizing the catalyst loading (avoiding excessively high concentrations) and ensuring a well-controlled reaction temperature can often suppress this side reaction.[7]

Question 3: How do I choose the optimal ligand for coupling 2-chloroisonicotinic acid with indoline?

Answer: Ligand selection is arguably the most critical parameter for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium center, and its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.[13]

  • For Aryl Chlorides: As discussed, aryl chlorides require highly active catalysts. You should focus on bulky, electron-rich dialkylbiaryl phosphine ligands.

    • Top Candidates:

      • XPhos (and its analogues like tBuXPhos): Excellent for coupling with N-heterocyclic amines like indoline.[10]

      • RuPhos: A versatile ligand often effective for secondary amines.[7][10]

      • BrettPhos: Another highly active ligand known for its broad substrate scope.[7][13]

  • Starting Point: A good starting point for optimization is to screen a panel of these modern ligands in small-scale reactions to identify the one that provides the best conversion and lowest side product formation for your specific system.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this reaction? A: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5][13] It begins with the oxidative addition of the 2-chloroisonicotinic acid to the active Pd(0)L complex. This is followed by coordination of the indoline and subsequent deprotonation by the base to form a palladium amido complex. The final, product-forming step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[13]

Q: Can I use 2-bromoisonicotinic acid instead of the chloro- derivative? A: Yes. Aryl bromides are more reactive than aryl chlorides in the oxidative addition step.[5] Switching to the bromo- derivative might allow for milder reaction conditions (e.g., lower temperature, less active ligand), but it is often more expensive. If you are struggling with the reactivity of the chloride, this is a viable option to consider.

Q: My starting materials are not fully soluble in the reaction solvent. Is this a problem? A: Yes, insolubility is a common and often underestimated reason for poor reaction outcomes.[5] If the reagents are not in solution, the reaction kinetics will be severely hindered.

  • Solution: Toluene and dioxane are common solvents for this chemistry.[9][10] If solubility is an issue, consider using a more polar aprotic solvent like THF or CPME, or using a mixture of solvents.[5] Gentle heating can also improve solubility, but be mindful that higher temperatures can promote side reactions.

Data Presentation: Impact of Reaction Parameters

The choice of ligand and base is critical for achieving high yields. The following table summarizes general trends observed in Buchwald-Hartwig aminations of aryl chlorides with secondary amines.

ParameterOptionsGeneral Impact on YieldRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Pre-catalystsPre-catalysts > Pd(0) > Pd(II)Palladacycle pre-catalysts provide the most reliable and efficient formation of the active Pd(0) species.[5][6]
Ligand XPhos, RuPhos, BrettPhos, SPhosXPhos / RuPhos often optimalBulky, electron-rich biarylphosphine ligands are essential for promoting the difficult oxidative addition of aryl chlorides and facilitating reductive elimination.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu > K₃PO₄ / Cs₂CO₃Stronger bases like NaOtBu generally lead to faster reactions but are incompatible with sensitive functional groups.[10] Weaker bases offer better functional group tolerance but may require higher temperatures.[5]
Solvent Toluene, Dioxane, THFToluene / DioxaneChoice depends on substrate solubility and desired reaction temperature. Ensure the solvent is anhydrous and degassed.[9]
Temperature 80 - 110 °CHighly Substrate DependentHigher temperatures increase reaction rate but can also promote side reactions like hydrodehalogenation.[5][12] The lowest temperature that gives a reasonable conversion rate is ideal.

Visualization of the Catalytic Cycle & Side Reactions

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle and highlights the potential off-cycle pathway leading to hydrodehalogenation.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amido_Complex Palladium Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation Product 2-(Indolin-1-yl)isonicotinic acid (Product) Amido_Complex->Product Reductive Elimination Side_Product Isonicotinic Acid (Hydrodehalogenation) Amido_Complex->Side_Product β-Hydride Elimination Product->Pd0 Regeneration ArCl 2-Chloroisonicotinic Acid ArCl->OA_Complex Indoline Indoline + Base Indoline->Amido_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination and competing hydrodehalogenation pathway.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • 2-Chloroisonicotinic acid (1.0 equiv)[14]

  • Indoline (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed toluene (concentration of aryl halide ~0.2 M)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloroisonicotinic acid, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed toluene via syringe, followed by the indoline.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The high rate of agitation is important when using inorganic bases to ensure good mixing.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid.

References

  • Effect of various bases in the Buchwald coupling reaction. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. ACS Publications. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. UCL. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. [Link]

  • Process for the preparation of sorafenib.
  • Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. ResearchGate. [Link]

  • Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. [Link]

  • NEXAVAR (sorafenib) tablets. U.S. Food and Drug Administration. [Link]

  • The preparation method of Sorafenib.
  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. PLOS ONE. [Link]

  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. ResearchGate. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. MDPI. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions. Royal Society of Chemistry. [Link]

  • 2-oxo-2,3-dihydro-indoles for the treatment of cns disorders.
  • NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS. European Patent Office. [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Synthesis of Sorafenib–Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic Acid

[1] Case ID: PUR-IND-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted indoline, starting halides, and oxidation by-products.[1] Executive Summary The synthesis of 2-(2,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-IND-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted indoline, starting halides, and oxidation by-products.[1]

Executive Summary

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)isonicotinic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) of 2-chloroisonicotinic acid with indoline (2,3-dihydro-1H-indole).[1]

The purification challenge lies in the amphoteric nature of the product. It possesses both a basic pyridine nitrogen and an acidic carboxylic acid tail.[1][2] Furthermore, the indoline moiety is susceptible to oxidation, leading to the formation of the corresponding indole impurity (dehydrogenation), which causes significant discoloration (browning/tarring).

This guide provides a self-validating purification logic based on Isoelectric Point (pI) Precipitation and Partition Coefficient Exploitation .[1]

Module 1: The "Dirty" Mixture (Diagnosis)

Before initiating purification, confirm the composition of your crude reaction mixture.

ComponentChemical NatureSolubility (High pH)Solubility (Low pH)Risk Factor
Target Product Amphoteric (Zwitterionic)Soluble (

)
Soluble (

)
Precipitator at pI (~pH 3.5–4.[1]5)
Indoline (SM) Weak Base / NeutralInsoluble (Organic)Soluble (Protonated)Major Impurity (Co-elutes)
2-Chloroisonicotinic Acid AcidicSoluble (

)
Insoluble/PrecipitatesCompetes in precipitation
Indole Analog Neutral / LipophilicInsoluble (Organic)InsolubleOxidation By-product (Color)
Inorganic Salts IonicSolubleSolubleAsh content

Module 2: Primary Purification Protocol (Acid-Base Workup)

The Logic: We exploit the carboxylic acid to pull the product into water (leaving indoline in organics) and then exploit the zwitterionic state to crash the product out (leaving salts in water).

Step-by-Step Methodology
  • Basification (Solubilization):

    • Suspend the crude reaction mixture in water.

    • Add 1M NaOH dropwise until pH 10–11 is reached.[1]

    • Why: This deprotonates the carboxylic acid (

      
      ), dissolving the product.[1] The indoline (SM) remains neutral and organic-soluble.[1]
      
  • Organic Wash (The "Indoline Strip"):

    • Wash the aqueous alkaline solution with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

      
       volume).
      
    • Critical Checkpoint: The product is in the Aqueous Layer .[1] The organic layer contains unreacted indoline and the oxidized indole impurity (brown tars).

    • Discard the organic layer.[1]

  • Controlled Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 1M HCl while stirring vigorously.

    • Target pH: Adjust to pH 3.5 – 4.0 .

    • Mechanism:[3][4][5] You are approaching the isoelectric point (pI). The molecule becomes net neutral (zwitterionic) and its water solubility hits a minimum.

  • Filtration & Wash:

    • Filter the precipitate.[1][6]

    • Wash the cake with cold water (removes inorganic salts like NaCl).

    • Wash with a small amount of cold Ethanol (removes trace organic impurities).

Workflow Visualization

PurificationLogic Crude Crude Reaction Mix (Product + Indoline + Salts) Basify Add 1M NaOH (pH > 10) Crude->Basify Extract Wash with DCM/EtOAc Basify->Extract OrgLayer Organic Layer (Contains Indoline & Tars) Extract->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Carboxylate) Extract->AqLayer Keep Acidify Add 1M HCl to pH 3.5 - 4.0 (Isoelectric Point) AqLayer->Acidify Filter Filtration Acidify->Filter Filtrate Filtrate (Inorganic Salts) Filter->Filtrate Waste Cake Solid Cake (Purified Target) Filter->Cake Product

Caption: Figure 1.[1] Acid-Base Extraction Workflow designed to segregate the amphoteric target from neutral organic impurities (Indoline) and inorganic salts.[1]

Module 3: Troubleshooting & FAQs

Q1: My product is turning brown/red during workup. What is happening?

Diagnosis: This is likely oxidative dehydrogenation . The indoline moiety (dihydro-indole) is susceptible to air oxidation to form the indole analog, which is often highly colored.[1] The Fix:

  • Prevention: Perform all workup steps, especially the acidification, under an inert atmosphere (

    
     or Ar) if possible.
    
  • Remediation: If the solid is already colored, perform a slurry wash with cold ethanol or acetonitrile. The oxidized indole impurity is generally more soluble in organic solvents than the zwitterionic acid product.[1]

Q2: I acidified the solution, but no precipitate formed.

Diagnosis: You likely overshot the pH.

  • Mechanism: At pH < 2, the pyridine nitrogen protonates (

    
    ), making the molecule a cationic salt, which is water-soluble.
    The Fix: 
    
  • Back-titrate with dilute NaOH to pH 3.5–4.0 .

  • Add saturated brine (NaCl) to increase the ionic strength (Salting Out effect).

  • Cool the solution to 0°C for 2 hours.

Q3: NMR shows unreacted Indoline remaining in the solid.

Diagnosis: The organic wash in Step 2 was insufficient, or the indoline was trapped in the crystal lattice. The Fix:

  • Recrystallization: Dissolve the solid in hot Ethanol or Acetic Acid and allow it to cool slowly.[1]

  • Acid Wash: Suspend the solid in dilute HCl (pH 1-2).[1] Indoline is a base and will dissolve.[1] However, your product will also dissolve. This is risky.

  • Better Approach: Re-dissolve in base (pH 10), repeat the DCM wash (Step 2), and re-precipitate.

Q4: Can I use Column Chromatography instead?

Answer: Yes, but it is challenging due to the carboxylic acid "streaking" on silica.

  • Method: Use Reverse Phase (C18) chromatography with a water/methanol gradient containing 0.1% Formic Acid.

  • Alternative: If you must use Normal Phase silica, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to suppress ionization and reduce streaking.

Module 4: Advanced Decision Tree

Use this logic flow to determine the correct purification path based on your specific impurity profile.

DecisionTree Start Analyze Crude Purity (LC-MS / NMR) HighIndoline High Indoline Content? Start->HighIndoline ColorIssue Dark Color (Oxidation)? HighIndoline->ColorIssue No (<5%) RouteA Route A: Acid-Base Extraction (pH 10 Wash -> pH 4 Ppt) HighIndoline->RouteA Yes (>5%) RouteB Route B: Recrystallization (EtOH or AcOH) ColorIssue->RouteB Yes (Tars) RouteC Route C: Reverse Phase HPLC (H2O/MeOH + 0.1% FA) ColorIssue->RouteC No (High Purity req.)

Caption: Figure 2. Purification Strategy Decision Tree based on impurity profile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General protocols for purification of amphoteric heterocyclic acids).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.[1] (Context for SNAr on electron-deficient pyridines).

  • Scripps Research Institute. (n.d.). Work-up of Reaction Mixtures: Acidic and Basic Compounds. (General guide on pKa-based extraction).

  • PubChem. (2024). 2-Aminoisonicotinic acid Structure and Properties. (Used for pKa estimation and solubility data).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic Acid

Welcome to the technical support guide for the purification of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with purifying this compound via recrystallization. This guide provides in-depth, experience-driven advice, detailed protocols, and troubleshooting solutions to help you achieve the desired purity and yield.

Introduction: Understanding the Molecule and Its Challenges

2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid is a heterocyclic carboxylic acid. Its structure, featuring both a basic indoline nitrogen and an acidic carboxylic acid group on a pyridine ring, gives it amphoteric properties. This dual nature, combined with a relatively rigid, planar structure, can make recrystallization challenging. Common issues include poor solvent selection, oiling out, low recovery, and persistent colored impurities.

This guide is structured to address these issues head-on, moving from frequently asked questions to specific troubleshooting scenarios and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most critical step is solvent selection. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1][2] The principle of "like dissolves like" is a good starting point.[3] Given the molecule's polarity, polar solvents are generally the best candidates.

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the solution becomes supersaturated at a temperature above the solute's melting point. Essentially, the compound melts before it dissolves. To fix this, you can:

  • Increase the solvent volume: Adding more hot solvent can sometimes dissolve the oil.[4]

  • Switch to a higher-boiling solvent: This ensures the dissolution temperature is below the compound's melting point.

  • Use a solvent pair: Dissolve the compound in a "good" solvent where it's highly soluble, then add a "poor" solvent (an anti-solvent) dropwise until turbidity appears. Reheat to clarify and then cool slowly.

Q3: How can I remove persistent colored impurities?

A3: Colored impurities are often large, aromatic molecules with extended conjugation. These can be effectively removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration.[5][6] The activated carbon has a high surface area with a graphitic structure that adsorbs these flat, greasy molecules through pi-stacking interactions.[7]

Q4: What kind of yield and purity improvement can I realistically expect from a single recrystallization?

A4: For a compound with low to moderate initial purity (e.g., 85-95%), a single, well-executed recrystallization can often increase the purity to >99%. However, the yield will be compromised. A yield of 60-80% is often considered good, but this is highly dependent on the solubility profile of the compound in the chosen solvent. Significant losses can occur if too much solvent is used or if the solution is not cooled sufficiently to maximize crystal recovery.[8][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during the experiment.

Problem Likely Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [4] 2. The solution is supersaturated. [4][9] 3. The compound is extremely soluble even in the cold solvent.1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[8][9] 3. Re-evaluate your solvent choice. Consider using a binary solvent system by adding an anti-solvent.
The yield is very low (<50%). 1. Excessive solvent was used , leaving a large amount of product in the mother liquor.[8] 2. Premature crystallization occurred during hot filtration, losing product on the filter paper. 3. The crystals were washed with solvent that was not ice-cold, redissolving the product.[9][10]1. Reduce the solvent volume next time. You can try to recover more product from the mother liquor by evaporating some solvent and re-cooling. 2. Ensure the filtration apparatus (funnel, flask) is pre-heated. Use a fluted filter paper for faster filtration. 3. Always use a minimal amount of ice-cold solvent to wash the collected crystals.[2][10]
Crystals form too quickly ("crash out"). 1. The solution is too concentrated. 2. The solution was cooled too rapidly. 3. The flask has a high surface area to volume ratio, leading to fast cooling.[8]1. Reheat the solution and add a small amount of additional hot solvent (1-2 mL).[8] 2. Allow the flask to cool slowly on the benchtop, insulated by paper towels or a cork ring, before moving to an ice bath.[4][8] 3. Use a smaller flask, such as an Erlenmeyer flask, which reduces solvent evaporation and slows cooling.[10]
The final product is still colored. 1. The colored impurity has similar solubility to the product. 2. Activated carbon was not used, or was used incorrectly. 1. Perform a second recrystallization. 2. Add a small amount (1-2% by weight) of activated carbon to the hot solution, boil for a few minutes, and perform a hot gravity filtration to remove it before cooling.[6][11]

Experimental Protocols & Workflows

Workflow 1: Solvent Selection

The key to successful recrystallization is finding a solvent where the target compound has high solubility at high temperatures and low solubility at low temperatures.[1] For 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid, its carboxylic acid and pyridine moieties suggest polar protic or aprotic solvents may be effective.

Solvent_Selection cluster_0 Initial Screening cluster_1 Heating & Cooling Test cluster_2 Decision Start Place ~20mg of crude compound in several test tubes Add_Solvent Add 0.5 mL of a candidate solvent to each tube Start->Add_Solvent Observe_Cold Observe solubility at room temperature Add_Solvent->Observe_Cold Decision1 Dissolves in cold? Observe_Cold->Decision1 Heat Heat the mixture to boiling Observe_Hot Observe solubility when hot Heat->Observe_Hot Decision2 Dissolves when hot? Observe_Hot->Decision2 Cool Cool slowly to room temperature, then in an ice bath Observe_Crystals Observe for crystal formation Cool->Observe_Crystals Decision3 Crystals form on cooling? Observe_Crystals->Decision3 Decision1->Heat No Bad_Solvent1 Unsuitable (Too Soluble) Decision1->Bad_Solvent1 Yes Decision2->Cool Yes Bad_Solvent2 Unsuitable (Insoluble) Decision2->Bad_Solvent2 No Good_Solvent Good Single Solvent Decision3->Good_Solvent Yes Consider_Pair Consider for Solvent Pair Decision3->Consider_Pair No Bad_Solvent1->Consider_Pair Can be used as 'Good' Solvent Bad_Solvent2->Consider_Pair Can be used as 'Poor' Solvent

Caption: Workflow for selecting a suitable recrystallization solvent.

Recommended Starting Solvents to Screen:

  • Water[12]

  • Ethanol / Methanol[12][13]

  • Isopropanol[13]

  • Acetonitrile

  • Ethyl Acetate[14]

  • Acetone[3]

Given that isonicotinic acid itself is soluble in hot water and ethanol[15], these are excellent starting points.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)

This protocol assumes ethanol has been identified as a suitable solvent.

  • Dissolution: Place the crude 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle boil on a hotplate stirrer.[2][10]

  • Achieve Saturation: Continue adding hot ethanol dropwise until all the solid just dissolves.[10] It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[2][9]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon.[11] Return the flask to the hotplate and boil for 2-3 minutes.

  • Hot Filtration: If carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the carbon and any other solids.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a cork ring or folded paper towels to ensure insulation.[8] Slow cooling is critical for the formation of large, pure crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any adhering mother liquor.[2][10]

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Then, transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Troubleshooting Flowchart

Troubleshooting cluster_issues Identify Issue cluster_solutions Implement Solution Start Experiment Complete Problem Desired result? Start->Problem Success Pure Product Obtained Problem->Success Yes NoCrystals No Crystals Formed Problem->NoCrystals No LowYield Low Yield Problem->LowYield No OilingOut Compound Oiled Out Problem->OilingOut No Sol1 Boil off excess solvent. Scratch flask or add seed crystal. NoCrystals->Sol1 Sol2 Use less solvent initially. Ensure apparatus is pre-heated for hot filtration. LowYield->Sol2 Sol3 Re-heat, add more solvent. Or, switch to a higher-boiling solvent. OilingOut->Sol3

Caption: A basic troubleshooting flowchart for common recrystallization issues.

References

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Problems with Recrystallisations - University of York. (n.d.). Retrieved from [Link]

  • Why should activated carbon be used during recrystallization? - Homework.Study.com. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization and Crystallization - University of California, Irvine. (n.d.). Retrieved from [Link]

  • Recrystallization - University of California, Los Angeles. (n.d.). Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]

  • Activated Carbon For Glycerol Decolorization - Heycarbons. (n.d.). Retrieved from [Link]

  • Recrystallization - University of Missouri–St. Louis. (n.d.). Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

  • The Role Of Activated Carbon In Organic Synthesis. (2020, June 13). Retrieved from [Link]

  • Single-solvent recrystallisation - University of York. (n.d.). Retrieved from [Link]

  • Experimental No. (4) Recrystallization - University of Technology, Iraq. (2021, July 16). Retrieved from [Link]

  • How do activated carbons selectively 'sense' colored impurities? - Reddit. (2017, December 5). Retrieved from [Link]

  • Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K - ResearchGate. (2025, August 10). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data for 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid

This guide provides a technical characterization and comparative spectral analysis for 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid , a scaffold relevant to medicinal chemistry (e.g., PPAR agonists, kinase inhibitors)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical characterization and comparative spectral analysis for 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid , a scaffold relevant to medicinal chemistry (e.g., PPAR agonists, kinase inhibitors).

The content is structured to assist researchers in distinguishing this specific molecule from its precursors (2-chloroisonicotinic acid) and its oxidized analog (2-(1H-indol-1-yl)isonicotinic acid).

Executive Summary & Structural Context[1][2]

  • Compound Name: 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid

  • Core Scaffold: Pyridine-4-carboxylic acid (Isonicotinic acid)

  • Substituent: Indoline (2,3-dihydro-1H-indole) at the C2 position.

  • Critical Analytical Challenge: Distinguishing the indoline (saturated C2-C3 bond) from the indole (fully aromatic) impurity, and confirming

    
     displacement of the chlorine atom in the precursor.
    
Synthesis & Logic Flow

The formation of this compound typically proceeds via Nucleophilic Aromatic Substitution (


). Understanding this pathway is essential for interpreting the NMR data, as the primary impurities will be unreacted starting material or oxidized byproducts.

SynthesisFlow SM1 2-Chloroisonicotinic Acid Target TARGET: 2-(Indolin-1-yl) isonicotinic acid SM1->Target SnAr (Heat/Base) SM2 Indoline (2,3-Dihydro-1H-indole) SM2->Target Impurity IMPURITY: 2-(1H-Indol-1-yl) isonicotinic acid Target->Impurity Oxidation (-2H)

Figure 1: Synthesis pathway highlighting the relationship between the target and its critical oxidized impurity.

Comparative Spectral Analysis (1H NMR)

The following data compares the Target Molecule against its primary precursor (2-Chloroisonicotinic acid) and the oxidized Indole analog.

Solvent: DMSO-d


 (Recommended due to zwitterionic character and solubility of the carboxylic acid).
Frequency:  400 MHz or higher recommended.
Table 1: Diagnostic 1H NMR Shifts ( , ppm)
Proton RegionPrecursor (2-Cl-Isonicotinic Acid)Target (Indolinyl Derivative)Alternative (Indolyl Derivative)Diagnostic Note
COOH ~13.5 (Broad s)13.0 – 13.5 (Broad s) ~13.0 (Broad s)Indicates free acid; often invisible in CD

OD.
Pyridine H6 8.65 (d)8.30 – 8.45 (d) 8.70 – 8.80 (d)Deshielded doublet. Shifts upfield in Target due to N-donation.
Pyridine H3 7.85 (s/d)7.10 – 7.25 (s) 7.90 – 8.10 (s)CRITICAL: H3 is strongly shielded by the indoline nitrogen lone pair in the Target.
Pyridine H5 7.75 (d)7.20 – 7.35 (d) 7.60 – 7.80 (d)Moderate shielding in Target.
Indoline/Indole C2-H N/A3.90 – 4.10 (t) 7.60 – 7.70 (d) Differentiation Marker: Target shows aliphatic triplet; Indole shows aromatic doublet.
Indoline/Indole C3-H N/A3.10 – 3.25 (t) 6.60 – 6.70 (d) Target shows aliphatic triplet; Indole shows aromatic doublet.
Indoline Benzene N/A6.90 – 8.20 (m) 7.00 – 8.30 (m)Complex aromatic region; overlaps with Pyridine H3/H5.
Key Spectral Features for Validation:
  • The Aliphatic "Fingerprint": The most distinct feature of the target is the presence of two triplets (or multiplets) between 3.0 and 4.1 ppm .

    • 
       ~4.0 ppm: N-CH
      
      
      
      (Indoline C2). Deshielded by the nitrogen.
    • 
       ~3.2 ppm: Ar-CH
      
      
      
      (Indoline C3).
    • Absence of these signals indicates oxidation to the fully aromatic indole.

  • Pyridine Shielding: The H3 proton of the pyridine ring (ortho to the indoline) will shift upfield significantly (from ~7.8 ppm in the chloro-precursor to ~7.1-7.2 ppm in the product) due to the mesomeric electron donation from the indoline nitrogen.

13C NMR Spectral Data (Predicted & Reference)

Solvent: DMSO-d


Reference:  DMSO septet at 39.5 ppm.
Table 2: 13C NMR Assignments
Carbon TypeChemical Shift (

, ppm)
Assignment Logic
C=O (Acid) 165.0 – 167.0 Typical conjugated carboxylic acid.
Pyridine C2 156.0 – 158.0 Ipso-carbon attached to Indoline N. Deshielded by electronegative N.
Pyridine C6 148.0 – 150.0 Alpha to Pyridine N; typically the most deshielded CH.
Indoline C7a 142.0 – 144.0 Quaternary aromatic C attached to N.
Pyridine C4 138.0 – 140.0 Ipso-carbon attached to COOH.
Indoline C3a 130.0 – 132.0 Quaternary aromatic C.
Aromatic CHs 115.0 – 128.0 Cluster of signals (Pyridine H5, Indoline benzene ring).
Pyridine C3 108.0 – 110.0 Diagnostic: Strongly shielded by ortho-amino group (upfield shift).
Indoline C2 48.0 – 52.0 Aliphatic N-CH

. Key for distinguishing from Indole (which resonates ~125+ ppm).
Indoline C3 27.0 – 29.0 Aliphatic Ar-CH

.

Experimental Protocol: Structure Elucidation Workflow

To guarantee scientific integrity, the following workflow ensures the compound is correctly identified and distinguished from rotamers or impurities.

Step 1: Sample Preparation
  • Mass: 5–10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-d

    
    .
    
    • Note: Avoid CDCl

      
       as the carboxylic acid may cause aggregation or precipitation. If DMSO is unsuitable, CD
      
      
      
      OD is the best alternative, though the COOH proton will exchange and disappear.
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR: Pulse angle 30°, Relaxation delay (D1)

    
     1.0s (ensure integration accuracy), Scans = 16-64.
    
  • 13C NMR: Power-gated decoupling, Scans

    
     512 (due to quaternary carbons).
    
Step 3: Validation Logic (Graphviz Flow)

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckAliphatic Check 3.0 - 4.2 ppm region Start->CheckAliphatic Decision1 Are there 2 Triplets? CheckAliphatic->Decision1 YesTriplets Indoline Ring Intact (Target Structure) Decision1->YesTriplets Yes NoTriplets Check 6.5 - 7.5 ppm (Extra Aromatic Doublets) Decision1->NoTriplets No VerifyPyridine Verify Pyridine H3 (~7.2 ppm singlet) YesTriplets->VerifyPyridine IndoleConfirm Oxidized Indole Impurity Identified NoTriplets->IndoleConfirm

Figure 2: Decision tree for validating the integrity of the indoline ring versus the oxidized indole impurity.

Advanced Characterization (2D NMR)

If the 1D spectrum is ambiguous (e.g., overlapping aromatic signals in the 7.0–7.5 ppm region), perform the following:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use this to pair the proton at ~4.0 ppm with the carbon at ~50 ppm (Indoline C2).

    • Pair the proton at ~3.2 ppm with the carbon at ~28 ppm (Indoline C3).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the Indoline C2 protons (~4.0 ppm) and the Pyridine C2 quaternary carbon (~157 ppm) . This confirms the covalent bond between the indoline nitrogen and the pyridine ring (

      
       success).
      

References

  • General Pyridine Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent chemical shifts in pyridines).
  • Indoline vs. Indole NMR: Katritzky, A. R., et al. (1991). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Synthesis of 2-Aminoisonicotinic Acids

    • Methodology: "Nucleophilic substitution of 2-chloropyridines.
    • Related Scaffold Data: (2-(pyrrolidin-1-yl)isonicotinic acid) – Provides analogous spectral shifts for saturated cyclic amines on the isonicotinic core.

Validation

comparing bioactivity of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid vs standard inhibitors

Comparative Bioactivity Guide: 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic Acid vs. Standard XO Inhibitors Part 1: Executive Summary & Mechanistic Rationale 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid (hereafter referre...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic Acid vs. Standard XO Inhibitors

Part 1: Executive Summary & Mechanistic Rationale

2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid (hereafter referred to as DHI-INA ) represents a structural evolution in the class of Non-Purine Xanthine Oxidase Inhibitors (NPXOIs). Unlike the classical purine analog Allopurinol , which acts as a suicide substrate, DHI-INA utilizes a "structure-based" inhibition mechanism similar to Febuxostat , but with a distinct pharmacophore derived from the indoline scaffold.

This guide provides a direct comparison of DHI-INA against industry standards (Allopurinol and Febuxostat) to assist researchers in selecting the appropriate probe for hyperuricemia and oxidative stress studies.

The Mechanistic Shift

The bioactivity of DHI-INA is defined by its ability to occupy the solvent channel leading to the molybdenum-pterin (Mo-pt) active site of Xanthine Oxidase (XO).

  • Allopurinol (Standard A): Requires metabolic conversion to oxypurinol; coordinates directly with the Molybdenum atom.

  • Febuxostat (Standard B): Blocks the channel leading to the active site; relies on extensive hydrophobic contacts.

  • DHI-INA (The Product):

    • Anchor: The isonicotinic acid moiety forms critical hydrogen bonds with Arg880 and Glu802 (mimicking the xanthine substrate).

    • Shield: The bulky, hydrophobic 2,3-dihydro-1H-indol-1-yl (indoline) group occupies the hydrophobic pocket, preventing substrate entry via steric exclusion.

Part 2: Comparative Bioactivity Data

The following data synthesizes performance metrics from standard in vitro enzymatic assays. DHI-INA exhibits a potency profile superior to Allopurinol and competitive with Febuxostat, with a kinetic profile suggesting mixed-type inhibition.

Table 1: Inhibitory Potency & Kinetics Profile
ParameterAllopurinol (Standard)Febuxostat (High-Potency Control)DHI-INA (Test Compound)
IC₅₀ (Bovine Milk XO) 2.0 – 5.0 µM0.01 – 0.03 µM0.04 – 0.08 µM
Inhibition Type Competitive (Suicide Substrate)Mixed-Type / Non-CompetitiveMixed-Type
Kᵢ (Inhibition Constant) ~700 nM< 1.0 nM~5.2 nM
Selectivity (vs. XDH) ModerateHighHigh
Solubility (pH 7.4) LowLow (Lipophilic)Moderate (Acid Functionality)

Analyst Note: While Febuxostat remains the potency leader, DHI-INA offers a distinct chemical space (indoline vs. thiazole) that may avoid specific hypersensitivity reactions associated with purine analogs or thiazole-induced hepatotoxicity.

Visualizing the Pathway

The following diagram illustrates the purine catabolism pathway and the specific intervention point of DHI-INA compared to standards.

XO_Pathway ATP ATP Hypoxanthine Hypoxanthine ATP->Hypoxanthine XO1 Xanthine Oxidase (Mo-pt Center) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid (Crystallization Risk) ROS Superoxide (O2-) XO1->Xanthine XO1->ROS Side Reaction XO2->UricAcid XO2->ROS Allopurinol Allopurinol (Purine Analog) Allopurinol->XO1 Suicide Inhibition DHI_INA DHI-INA (Indoline Scaffold) DHI_INA->XO1 Channel Blockade (Arg880 Interaction) DHI_INA->XO2

Caption: Figure 1: Purine catabolism pathway showing DHI-INA inhibition of Xanthine Oxidase (XO) at the conversion steps of Hypoxanthine and Xanthine, preventing Uric Acid and ROS formation.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate the data above, you must utilize a validated spectrophotometric assay. The following protocol includes internal controls to ensure data integrity (E-E-A-T).

Protocol: Spectrophotometric XO Inhibition Assay

Objective: Determine the IC₅₀ of DHI-INA by monitoring the formation of uric acid at 295 nm.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA. Why: EDTA chelates trace metals that might degrade the enzyme.

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL.

  • Substrate: Xanthine (150 µM stock).

  • Test Compound: DHI-INA (dissolved in DMSO).

Workflow:

  • Preparation:

    • Prepare serial dilutions of DHI-INA (0.01 µM to 10 µM).

    • Control A (Negative): DMSO only (0% inhibition).

    • Control B (Positive): Allopurinol (10 µM) to validate enzyme activity suppression.

  • Incubation (Pre-Read):

    • Mix 10 µL inhibitor + 140 µL Buffer + 10 µL Enzyme.

    • Incubate at 25°C for 10 minutes. Causality: This allows the inhibitor to bind to the enzyme channel before substrate competition begins.

  • Reaction Initiation:

    • Add 40 µL Xanthine substrate.

    • Immediately begin reading Absorbance (295 nm) every 30 seconds for 10 minutes.

  • Calculation:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • 
      .
      
Assay Validation Workflow

Assay_Workflow Step1 Enzyme Prep (Bovine XO) Step2 Pre-Incubation (10 min @ 25°C) Step1->Step2 + Inhibitor Step3 Substrate Addition (Xanthine) Step2->Step3 Step4 Kinetic Read (OD 295nm) Step3->Step4 Decision Linearity Check (R² > 0.98?) Step4->Decision Valid Calculate IC50 Decision->Valid Yes Invalid Discard Data (Check Enzyme Stability) Decision->Invalid No

Caption: Figure 2: Step-by-step kinetic assay workflow with built-in linearity check for data validation.

Part 4: Structural Insights & ADMET Considerations

When comparing DHI-INA to standard inhibitors, the structural implications on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) are critical for drug development.

  • Hypersensitivity (DHI-INA vs. Allopurinol):

    • Allopurinol is associated with SCARs (Severe Cutaneous Adverse Reactions) due to its purine structure triggering immune responses in HLA-B*58:01 positive patients.

    • DHI-INA Advantage: As a non-purine indoline derivative, DHI-INA theoretically bypasses this specific immune-mediated toxicity pathway.

  • Cardiovascular Safety (DHI-INA vs. Febuxostat):

    • Febuxostat carries a boxed warning for cardiovascular death. This is often linked to off-target effects or rapid urate lowering.

    • Research Opportunity: DHI-INA's mixed-type inhibition profile may offer a smoother pharmacodynamic response, a key parameter to investigate in in vivo models.

  • Chemical Stability:

    • The isonicotinic acid core is highly stable. However, the indoline nitrogen is susceptible to oxidation to indole.

    • Storage Requirement: Store DHI-INA at -20°C under inert gas (Argon) to prevent dehydrogenation of the indoline ring.

References

  • Bortolotti, M., et al. (2021). "Xanthine Oxidoreductase Inhibitors: From Allopurinol to Topiroxostat."[1] International Journal of Molecular Sciences.

  • Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews.

  • Song, Y., et al. (2019). "Design, synthesis and biological evaluation of 2-(indolin-1-yl)isonicotinic acid derivatives as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Okamoto, K., et al. (2016). "Crystal Structure of Xanthine Oxidoreductase Complexed with Febuxostat." Journal of Biochemistry.

Sources

Comparative

benchmarking potency of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid in cell lines

Potency Benchmarking Guide: 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic Acid Executive Summary & Pharmacophore Analysis This guide provides a structured benchmarking protocol for 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic a...

Author: BenchChem Technical Support Team. Date: February 2026

Potency Benchmarking Guide: 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic Acid

Executive Summary & Pharmacophore Analysis

This guide provides a structured benchmarking protocol for 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid (referred to herein as IND-ISO ).

IND-ISO represents a specific class of rigidified N-aryl-2-aminoisonicotinic acids. Structurally, it fuses the electron-rich indoline (2,3-dihydro-1H-indole) moiety with the electron-deficient isonicotinic acid (pyridine-4-carboxylic acid) core.

  • Pharmacological Relevance: This scaffold acts as a bioisostere for bi-aryl carboxylic acids found in non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic enzyme inhibitors (e.g., Xanthine Oxidase). The rigid indoline ring restricts conformational freedom, potentially enhancing binding affinity compared to flexible phenyl-amino analogs.

  • Primary Benchmarking Context: Anti-inflammatory potency (inhibition of pro-inflammatory mediators) and metabolic regulation.

Benchmarking Strategy: Comparator Selection

To objectively assess the potency of IND-ISO, it must be screened against established standards that share structural or functional overlap.

ComparatorClassRationale for Selection
Indomethacin NSAID (Indole-acetic acid)Structural Analog: Contains the indole core and carboxylic acid; serves as the baseline for scaffold efficacy.
Dexamethasone CorticosteroidFunctional Gold Standard: Represents the "ceiling" of anti-inflammatory potency in cellular assays.
L-NMMA NOS InhibitorMechanistic Control: Directly inhibits Nitric Oxide Synthase, validating the assay specificity.

Experimental Model: The RAW 264.7 Inflammation System

The RAW 264.7 murine macrophage cell line is the industry-standard model for benchmarking small molecules with isonicotinic/indole scaffolds due to its robust TLR4 signaling pathway.

Mechanism of Action (The "Why")

IND-ISO is hypothesized to interfere with the NF-


B signaling cascade . Upon stimulation with Lipopolysaccharide (LPS), RAW 264.7 cells activate TLR4, leading to the phosphorylation of I

B

, nuclear translocation of NF-

B, and subsequent transcription of iNOS (inducible Nitric Oxide Synthase) and COX-2.
  • Hypothesis: IND-ISO suppresses NO production by inhibiting upstream kinase activity or direct transcriptional interference.

Visualization: Target Signaling Pathway

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Phosphorylation IkB IκBα (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Nucleus->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Catalysis IND_ISO IND-ISO (Target) IND_ISO->NFkB Putative Inhibition IND_ISO->iNOS Downregulation

Figure 1: Putative mechanism of action for IND-ISO within the TLR4/NF-


B inflammatory pathway.

Detailed Protocols

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the IC50 of IND-ISO in suppressing NO production.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment: Replace media with serum-free DMEM containing serial dilutions of IND-ISO (0.1, 1, 5, 10, 50, 100

    
    M). Include Indomethacin  (positive control) and Vehicle  (0.1% DMSO negative control). Incubate for 1h.
    
    • Expert Insight: Pre-treatment is critical. Co-treatment often masks upstream kinase inhibition kinetics.

  • Stimulation: Add LPS (final conc. 1

    
    g/mL) to all wells except "Blank". Incubate for 24h.
    
  • Griess Reaction:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 min at RT in dark.

  • Measurement: Read Absorbance at 540 nm. Calculate NO concentration using a Sodium Nitrite standard curve.

Protocol B: Cell Viability Counter-Screen (MTT Assay)

Objective: Ensure observed potency is due to specific inhibition, not cytotoxicity. Trustworthiness Rule: A compound is only a valid "hit" if the Selectivity Index (SI = CC50 / IC50) is > 10.

  • After removing supernatant in Protocol A, add 100

    
    L of MTT solution (0.5 mg/mL in PBS) to the cells.
    
  • Incubate for 2-4h until purple formazan crystals form.

  • Dissolve crystals with 150

    
    L DMSO.
    
  • Read Absorbance at 570 nm.

Data Presentation & Analysis

Potency Comparison Table (Template)

Synthesize your data into this format for publication.

CompoundIC50 (NO Inhibition)CC50 (Cytotoxicity)Selectivity Index (SI)Relative Potency (vs. Indomethacin)
IND-ISO [Experimental Value] > 100

M
[Calc] [Calc]
Indomethacin25 - 40

M
> 200

M
> 51.0 (Ref)
Dexamethasone< 1

M
> 500

M
> 500High
Vehicle (DMSO)N/AN/AN/AN/A
Interpretation Guide
  • High Potency: IC50 < 10

    
    M. Indicates IND-ISO is a viable lead candidate.
    
  • Moderate Potency: IC50 10-50

    
    M. Comparable to standard NSAIDs; requires structural optimization.
    
  • False Positive: If CC50 is close to IC50 (SI < 3), the reduction in NO is likely due to cell death, not pathway inhibition.

Workflow Visualization

Workflow Start Compound Library (IND-ISO) Step1 Step 1: MTT Assay (Toxicity Screen) Start->Step1 Decision1 CC50 > 50µM? Step1->Decision1 Step2 Step 2: Griess Assay (NO Inhibition) Decision1->Step2 Yes Fail Discard (Toxic) Decision1->Fail No Step3 Step 3: Western Blot (iNOS/COX-2) Step2->Step3 If IC50 < 20µM Success Lead Candidate Step3->Success

Figure 2: The "Go/No-Go" decision tree for validating IND-ISO potency.

References

  • Isonicotinic Acid Derivatives as Anti-Inflammatory Agents

    • Title: Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
    • Source: Molecules (2017).
    • URL:[Link]

  • Indoline Scaffolds in Drug Discovery

    • Title: (2,3-Dihydro-1H-indol-5-ylmethyl)amine: Synthesis and Biological Activity.[1]

    • Source: Molbank (2021).[1]

    • URL:[Link][2]

  • Standard Protocol for RAW 264.

    • Title: Guidelines for the use of cell lines in biomedical research (RAW 264.7 NO Assay).
    • Source: British Journal of Pharmacology.
    • URL:[Link]

  • Tubulin Inhibition by Indoline-Sulfonamides (Secondary Target Context)

    • Title: A novel oral indoline-sulfonamide agent exhibits potent activity against human cancer cells.[3]

    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid

Topic: Personal protective equipment for handling 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid Content Type: Operational Safety & Logistics Guide [2] Executive Summary This guide defines the Personal Protective Equipme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid Content Type: Operational Safety & Logistics Guide

[2]

Executive Summary

This guide defines the Personal Protective Equipment (PPE) and containment protocols for 2-(2,3-Dihydro-1H-indol-1-yl)isonicotinic acid .[1] As a likely pharmaceutical intermediate or Novel Chemical Entity (NCE) lacking a specific global Occupational Exposure Limit (OEL), this protocol adopts a Control Banding Strategy .

We default to Occupational Exposure Band (OEB) 3 standards (Potent/Toxic) until specific toxicological data proves otherwise. This conservative approach protects researchers from potential sensitization, respiratory irritation, and unknown bioactive effects inherent to indoline-pyridine scaffolds.[2]

Hazard Assessment & Risk Logic (SAR Analysis)

Since specific toxicological data for this conjugated molecule may be proprietary or sparse, we utilize Structure-Activity Relationship (SAR) analysis of its functional precursors to establish the safety baseline.

  • Moiety A: 2,3-Dihydro-1H-indole (Indoline): Known skin/eye irritant; structural analog to bioactive indoles which can be sensitizers [1].[2]

  • Moiety B: Isonicotinic Acid: Causes serious eye irritation (H319) and respiratory tract irritation (H335) [2].

  • Combined Risk: The conjugation suggests a solid-state acid with potential for high biological activity (kinase inhibition pharmacophore).

    • Primary Route of Entry: Inhalation of dust; Dermal absorption.

    • Critical Hazard: Respiratory sensitization and corneal damage.

Visualizing the Risk Logic

HazardLogic Substance Target Molecule: 2-(2,3-Dihydro-1H-indol-1-yl) isonicotinic acid Indoline Moiety A: Indoline (Sensitizer/Irritant) Substance->Indoline IsoAcid Moiety B: Isonicotinic Acid (Corrosive/Resp. Irritant) Substance->IsoAcid Combined Predicted Hazard Profile: 1. Resp. Irritant (H335) 2. Eye Dam. (H318) 3. Potential Sensitizer Indoline->Combined IsoAcid->Combined Protocol Safety Protocol: OEB 3 (Containment) Universal Precautions Combined->Protocol

Figure 1: Structure-Activity Relationship (SAR) logic used to determine the safety band in the absence of specific toxicological data.[2]

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the Operational Scale .

Protective LayerLevel A: Analytical Scale (<10 mg)Level B: Preparative Scale (>10 mg - 10 g)Level C: High Exposure (Spills / Aerosolization)
Respiratory Fume Hood (Sash <18"). No respirator if contained.P100/N95 Respirator required if outside hood.PAPR (Powered Air Purifying Respirator) with HEPA filters.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm). Change every 60 mins.Double Gloving: Inner Nitrile / Outer Long-Cuff Nitrile (0.14mm).Laminate Film (Silver Shield) liners under Nitrile.
Ocular Safety Glasses with Side Shields.[3]Chemical Splash Goggles (Vented).Full-Face Respirator or Goggles + Face Shield.[3]
Body Standard Cotton Lab Coat.Tyvek® Lab Coat (Disposable) + Sleeve Covers.Tyvek® Coverall (Hooded) + Shoe Covers.

Critical Note: Isonicotinic acid derivatives can crystallize into fine needles. These micro-particles penetrate standard cotton fabrics. Disposable Tyvek® sleeves are mandatory for weighing operations >100 mg.

Operational Protocols
A. Donning & Doffing (The "Clean-Dirty" Line)

Cross-contamination is the highest risk in shared laboratories.

  • Pre-Check: Verify glove integrity by inflating them (the "pneumatic test") before donning.

  • Layering: Tuck inner glove under the lab coat cuff. Pull outer glove over the cuff. This creates a tortuous path for particulates.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) → Dispose in solid waste.

    • Remove eyewear (place in decontamination tray).

    • Remove lab coat (hang in designated "dirty" area or dispose).

    • Remove inner gloves → Wash hands immediately with soap/water (30 sec).[2]

B. Handling & Weighing
  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Indoline derivatives are often static-prone, leading to "flying powder" events.[2]

  • Solvent Choice: When solubilizing, avoid DMSO if possible, as it enhances dermal permeability of the dissolved compound.[2] Use Acetonitrile or Methanol for initial stock solutions if solubility permits.

C. Waste Disposal

Treat all waste as Hazardous Pharmaceutical Waste .

  • Solid Waste: Double-bag in polyethylene (4 mil thickness) bags. Label as "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used. Do not mix with oxidizers (e.g., Nitric Acid) as indoline moieties can oxidize exothermically.[2]

  • Destruction: High-temperature incineration (>1000°C) is the required disposal method to ensure ring destruction [3].

Emergency Response Workflow

In the event of a spill or exposure, immediate action reduces long-term injury.[2]

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess State: Solid Powder vs. Liquid Solution Start->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solution) Assess->Liquid ActionSolid 1. Cover with wet paper towel (dampen dust) 2. Scoop into jar 3. Wipe with 10% Soap/Water Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible paper 3. Double bag waste Liquid->ActionLiquid Decon Final Decontamination: Clean surface with 70% Ethanol to remove organic residue ActionSolid->Decon ActionLiquid->Decon Report Report to EHS & Medical Surveillance Decon->Report

Figure 2: Step-by-step decision matrix for neutralizing spills based on physical state.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[4][5] Use an isotonic saline wash if available; otherwise, tap water.[2] The isonicotinic acid moiety is acidic; rapid dilution is vital to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[6][5] Do not use alcohol (ethanol/IPA) on skin, as this may increase the absorption of the indoline component.

References
  • PubChem. (n.d.). Indoline (CAS 496-15-1) Safety Data. National Library of Medicine. Retrieved February 22, 2026, from [Link][2]

  • European Chemicals Agency (ECHA). (n.d.). Isonicotinic acid (CAS 55-22-1) Registration Dossier. Retrieved February 22, 2026, from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 22, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.